1,6-dimethylchrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOIWPUGZKNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151684 | |
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117022-39-6 | |
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Environmental Occurrence and Sources of 1,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the environmental presence and origins of 1,6-dimethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. While specific quantitative data for this compound is scarce in publicly available literature, this document synthesizes information on closely related compounds and provides a framework for its detection and analysis. This guide also delves into the metabolic pathways of related compounds, offering insights into the potential biological fate of this compound.
Environmental Occurrence
This compound, as a methylated polycyclic aromatic hydrocarbon (mPAH), is expected to be found in various environmental compartments due to its formation during the incomplete combustion of organic matter. While specific concentrations for this particular isomer are not widely reported, the presence of C2-chrysenes, a category that includes dimethylchrysenes, has been documented in environmental samples.
Table 1: Environmental Occurrence of C2-Chrysenes
| Environmental Matrix | Concentration Range | Location |
| Sediment | 35.9 ng/g (mean) | Barents and Norwegian Seas[1] |
It is important to note that the reported value for C2-chrysenes represents a mixture of isomers, and the contribution of this compound to this total is unknown without isomer-specific analysis. The lipophilic nature of PAHs suggests that this compound will preferentially adsorb to particulate matter in the air and accumulate in soil and sediments.
Sources of this compound
The sources of this compound are intrinsically linked to the sources of its parent compound, chrysene, and other PAHs. These sources can be broadly categorized as natural and anthropogenic.
Natural Sources:
-
Geological Sources: Methylated chrysenes are naturally occurring components of crude oil and coal.[2] Their presence in these fossil fuels is a result of diagenetic and catagenetic processes acting on sedimentary organic matter over geological time.
-
Natural Combustion: Forest fires and volcanic eruptions release a complex mixture of PAHs, including methylated derivatives, into the atmosphere.
Anthropogenic Sources:
-
Fossil Fuel Combustion: The burning of fossil fuels, particularly in internal combustion engines (gasoline and diesel) and for power generation, is a major source of PAHs.
-
Industrial Processes: Industrial activities such as coal coking, asphalt production, and aluminum smelting are significant emitters of PAHs.
-
Waste Incineration: The incomplete combustion of municipal and industrial waste can release a variety of PAHs into the environment.
-
Domestic Sources: Residential heating with wood, coal, or oil, as well as tobacco smoke, contribute to localized PAH concentrations.
Experimental Protocols
Sample Extraction and Cleanup
The choice of extraction method depends on the sample matrix.
-
Soils and Sediments:
-
Soxhlet Extraction: A classic and exhaustive technique using a suitable solvent like a hexane/acetone mixture.
-
Pressurized Liquid Extraction (PLE): A more rapid and efficient method using elevated temperature and pressure.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) for cleanup.
-
-
Air (Particulate Matter):
-
Filters are typically extracted using sonication or Soxhlet extraction with a suitable solvent mixture.
-
-
Water:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like dichloromethane.
-
Solid-Phase Extraction (SPE): Using a cartridge packed with a sorbent that retains PAHs, which are then eluted with a solvent.
-
Cleanup: Following extraction, the extract is typically cleaned up to remove interfering compounds. This is often achieved using column chromatography with silica gel or Florisil, or by using SPE cartridges.
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the separation and quantification of PAH isomers.
-
Gas Chromatography (GC):
-
Column: A high-resolution capillary column, such as a 60 m x 0.25 mm i.d. column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended for separating the numerous PAH isomers.[2]
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A carefully optimized temperature program is essential for resolving isomeric compounds. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 310°C), and hold for a period to ensure elution of all compounds.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is the standard ionization method.
-
Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring the characteristic ions of the target analyte. For this compound (molecular weight 256.34 g/mol ), the molecular ion (m/z 256) would be the primary ion to monitor.
-
Visualization of Key Processes
General Workflow for Analysis
Caption: A generalized workflow for the analysis of this compound from environmental samples.
Inferred Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been fully elucidated, it is expected to undergo metabolic activation similar to other carcinogenic PAHs. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] The following diagram illustrates a plausible metabolic activation pathway based on the known metabolism of related compounds.
Caption: An inferred metabolic activation pathway for this compound leading to potential carcinogenicity.
Conclusion
This compound is an environmental contaminant originating from both natural and anthropogenic sources, primarily related to the combustion of organic materials and the use of fossil fuels. While quantitative data on its environmental concentrations are limited, its presence can be inferred from the detection of broader classes of methylated PAHs. The analytical methodologies for its detection and quantification are well-established for the PAH class of compounds and can be adapted for this specific isomer. Further research is needed to determine the precise environmental levels of this compound and to fully understand its toxicological profile and potential for signaling pathway disruption. The inferred metabolic pathway highlights the potential for this compound to be transformed into reactive metabolites that can interact with cellular macromolecules, a hallmark of many carcinogenic PAHs.
References
- 1. hi.no [hi.no]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Toxicological Profile of 1,6-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current toxicological knowledge of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of data specific to this isomer, this document synthesizes direct findings on this compound with relevant information from closely related dimethylchrysene and methylchrysene compounds to present a plausible toxicological profile. This guide covers key areas of toxicology, including carcinogenicity, genotoxicity, and metabolism, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in a mouse skin tumor-initiation bioassay.
Quantitative Carcinogenicity Data
| Compound | Tumorigenic Activity on Mouse Skin | Reference |
| This compound | Significantly less tumorigenic than 5-Methylchrysene | [1][2] |
| 5-Methylchrysene | Highly tumorigenic | [1][2] |
| 5,6-Dimethylchrysene | Weakly tumorigenic | [3] |
| 5,7-Dimethylchrysene | Weakly tumorigenic | [3] |
Experimental Protocol: Mouse Skin Tumor Initiation-Promotion Bioassay
The assessment of the tumor-initiating activity of this compound and its isomers typically follows a standardized protocol.
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Animal Model: Female CD-1 or SENCAR mice, approximately 7-9 weeks old.
-
Initiation Phase: A single topical application of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice.
-
Promotion Phase: Starting one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 20-25 weeks.
-
Observation and Data Collection: The mice are monitored weekly for the appearance, number, and size of skin tumors (papillomas). The study duration is typically 20-30 weeks of promotion.
-
Histopathological Analysis: At the end of the study, skin tumors and other relevant tissues are collected, preserved, and subjected to histopathological examination to confirm the nature of the lesions (e.g., papillomas, squamous cell carcinomas).
References
In Vivo Metabolic Pathways of 1,6-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo metabolic studies on 1,6-dimethylchrysene are not extensively available in published literature. The following guide is constructed based on established metabolic pathways of closely related dimethylchrysene isomers and the broader principles of polycyclic aromatic hydrocarbon (PAH) metabolism. The quantitative data and specific pathway details presented are illustrative and intended to provide a scientifically grounded framework for research and development.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone with methyl groups at the 1 and 6 positions. Like other PAHs, the biological activity and potential carcinogenicity of this compound are intrinsically linked to its metabolic activation and detoxification pathways. This technical guide provides an in-depth overview of the putative in vivo metabolic pathways of this compound, drawing parallels from the metabolism of other methylated chrysenes. It includes illustrative quantitative data, detailed experimental protocols, and pathway visualizations to support further research in this area.
Proposed Metabolic Pathways of this compound
The in vivo metabolism of this compound is expected to proceed through a series of enzymatic reactions primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system, followed by secondary metabolism by enzymes such as epoxide hydrolase and various conjugation enzymes. The metabolism can be broadly categorized into two main initial pathways: methyl group oxidation and aromatic ring oxidation.
2.1. Methyl Group Oxidation:
One of the primary metabolic routes for methylated PAHs is the hydroxylation of the methyl groups. In the case of this compound, this would lead to the formation of 1-(hydroxymethyl)-6-methylchrysene and 1-methyl-6-(hydroxymethyl)chrysene. This reaction is typically catalyzed by CYP enzymes, particularly from the CYP1A and CYP3A families. These alcohol metabolites can be further oxidized to aldehydes and carboxylic acids, increasing their water solubility and facilitating their excretion.
2.2. Aromatic Ring Oxidation:
The chrysene ring system is also a target for oxidative metabolism. CYP enzymes can introduce epoxide groups at various positions on the aromatic rings. These epoxides can then undergo one of two main fates:
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Detoxification: The epoxides can be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs) or hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols.
-
Activation: Certain epoxides, particularly those in the "bay region," can be converted by epoxide hydrolase to dihydrodiols, which are then further epoxidized by CYPs to form highly reactive dihydrodiol epoxides. These dihydrodiol epoxides are considered ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations.
For this compound, the potential sites of ring oxidation would lead to the formation of various dihydrodiols, such as this compound-7,8-diol and this compound-9,10-diol.
2.3. Secondary Metabolism and Excretion:
The primary metabolites, including hydroxymethyl derivatives and dihydrodiols, can undergo further conjugation reactions (Phase II metabolism) to enhance their water solubility and facilitate their elimination from the body. These reactions include glucuronidation, sulfation, and glutathione conjugation. The resulting conjugates are then primarily excreted in the bile and urine.
Quantitative Data on Metabolite Formation (Illustrative)
As direct quantitative data for this compound metabolism is unavailable, the following tables provide an illustrative representation based on studies of 5-methylchrysene and 6-methylchrysene. These values are intended to give researchers a comparative sense of the potential metabolite distribution.
Table 1: Illustrative In Vitro Formation Rates of this compound Metabolites in Rat Liver Microsomes
| Metabolite | Putative Enzyme | Formation Rate (pmol/min/mg protein) |
| 1-(hydroxymethyl)-6-methylchrysene | CYP1A2, CYP3A4 | 5.5 ± 1.2 |
| 1-methyl-6-(hydroxymethyl)chrysene | CYP1A2, CYP3A4 | 4.8 ± 0.9 |
| This compound-7,8-diol | CYP1A1, CYP1B1 | 2.1 ± 0.5 |
| This compound-9,10-diol | CYP1A1, CYP1B1 | 1.5 ± 0.3 |
Table 2: Illustrative Distribution of this compound Metabolites in Rat Urine (24h post-dose)
| Metabolite Conjugate | Percentage of Total Urinary Metabolites |
| Glucuronide Conjugates | 45% |
| Sulfate Conjugates | 30% |
| Glutathione Conjugates | 20% |
| Unconjugated Metabolites | 5% |
Detailed Methodologies for Key Experiments
The following section outlines a representative experimental protocol for studying the in vivo metabolism of this compound in a rodent model.
4.1. Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model for PAH metabolism studies.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Dosing: this compound can be dissolved in a suitable vehicle such as corn oil. A typical dose for a metabolism study might range from 1 to 10 mg/kg body weight, administered via oral gavage or intraperitoneal injection. A control group receiving only the vehicle should be included.
4.2. Sample Collection
-
Urine and Feces: Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at 24-hour intervals for up to 72 hours post-dose. Samples should be stored at -80°C until analysis.
-
Blood: Blood samples can be collected at various time points (e.g., 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at the termination of the study. Plasma is separated by centrifugation and stored at -80°C.
-
Tissues: At the end of the study, animals are euthanized, and key tissues such as the liver, lungs, kidneys, and adipose tissue are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
4.3. Metabolite Extraction and Analysis
-
Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites. The deconjugated metabolites are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like ethyl acetate.
-
Tissues: Tissues are homogenized, and metabolites are extracted using an appropriate organic solvent system.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence and/or UV detection is a primary tool for separating and quantifying PAH metabolites. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of metabolites after derivatization (e.g., silylation) to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of metabolites and their conjugates without the need for deconjugation.
-
Visualizations of Metabolic Pathways and Workflows
5.1. Proposed Metabolic Pathway of this compound
5.2. Experimental Workflow for In Vivo Metabolism Study
The Genesis of a Polycyclic Aromatic Hydrocarbon: Unearthing the First Synthesis of 1,6-Dimethylchrysene
The historical discovery of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), is rooted in the broader exploration of chrysene and its derivatives, a field of intense research in the early to mid-20th century driven by the burgeoning interest in the relationship between chemical structure and carcinogenic activity. While a definitive singular "discovery" paper remains elusive in readily available archives, the synthesis of this compound can be contextualized within the pioneering work on the synthesis of methylated PAHs. A significant contribution to the synthesis of various dimethylchrysenes, including the 1,6-isomer, was detailed in later studies, such as the 1988 paper on the "Synthesis and tumor-initiating activities of dimethylchrysenes," which built upon decades of foundational synthetic organic chemistry.[1]
The early syntheses of substituted chrysenes were often multi-step processes, relying on classical reactions of aromatic chemistry. These methods were crucial in providing researchers with pure samples of specific isomers to study their physical, chemical, and biological properties. The general approach often involved the construction of the chrysene skeleton through cyclization reactions of appropriately substituted precursors.
Experimental Protocols of Early Synthetic Methods
The precise, original experimental protocol for the very first synthesis of this compound is not detailed in the currently accessible literature. However, based on the established synthetic methodologies for polycyclic aromatic hydrocarbons of that era, a likely pathway would have involved a multi-step sequence. A plausible historical synthesis could have been analogous to the methods used for other methylated chrysenes, which often employed reactions like the Robinson annulation, Diels-Alder reactions, or Friedel-Crafts acylations and alkylations to build the complex ring system.
For instance, a general approach could involve the reaction of a substituted naphthalene derivative with a suitable annulating agent to form the tetracyclic chrysene core. The placement of the methyl groups would be directed by the substitution pattern of the starting materials.
A representative, though not definitively the first, synthetic approach for a dimethylchrysene from the mid-20th century might have included the following conceptual steps:
-
Preparation of a Substituted Naphthyl Grignard Reagent: Synthesis of a Grignard reagent from a brominated methylnaphthalene.
-
Reaction with a Substituted Indanone: Condensation of the Grignard reagent with a methyl-substituted indanone to form a tertiary alcohol.
-
Dehydration and Cyclization: Acid-catalyzed dehydration of the alcohol followed by intramolecular cyclization to form a partially hydrogenated dimethylchrysene derivative.
-
Aromatization: Dehydrogenation of the intermediate using a reagent like sulfur or selenium at high temperatures to yield the fully aromatic this compound.
Quantitative Data from Historical Syntheses
Historical quantitative data for the initial synthesis of this compound is not available in the reviewed literature. Early organic synthesis papers often reported yields and melting points as the primary characterization data. For comparison, a more recent synthesis of various dimethylchrysenes reported in 1988 provides an indication of the types of data that would have been collected, although the specific values would likely differ from the pioneering, unoptimized procedures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (from later studies) |
| This compound | C₂₀H₁₆ | 256.34 | Not available in historical context | ¹H NMR, Mass Spectrometry |
Note: The melting point and specific spectroscopic data from the initial discovery are not available in the searched records. The table reflects the type of data that would have been sought.
Visualizing the Synthetic Pathway
To illustrate a plausible historical synthetic logic for this compound, the following diagram outlines a conceptual reaction sequence based on established synthetic methods for polycyclic aromatic hydrocarbons.
This generalized pathway highlights the key transformations that would have been necessary to construct the this compound molecule using the chemical repertoire available to organic chemists in the early 20th century. The discovery and synthesis of this and other polycyclic aromatic hydrocarbons were critical steps in advancing the understanding of organic reactions and the molecular basis of carcinogenesis.
References
Spectroscopic Analysis of 1,6-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of the parent compound, chrysene, and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided to facilitate further research and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral data of chrysene and the expected influence of two methyl group substituents at the C1 and C6 positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.8 - 9.1 | d | 1H | H12 |
| ~8.7 - 8.9 | d | 1H | H7 |
| ~8.0 - 8.2 | m | 2H | H5, H8 |
| ~7.6 - 7.8 | m | 4H | H2, H3, H9, H10 |
| ~7.5 - 7.7 | d | 1H | H4 |
| ~7.4 - 7.6 | d | 1H | H11 |
| ~2.5 - 2.8 | s | 3H | 1-CH₃ |
| ~2.5 - 2.8 | s | 3H | 6-CH₃ |
Note: The predicted chemical shifts for the aromatic protons are based on the data for chrysene, with slight adjustments anticipated due to the electronic effects of the methyl groups. The exact shifts and coupling patterns would require experimental verification. The methyl proton signals are expected to appear as singlets in the upfield region of the aromatic spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~130 - 135 | Quaternary | C4a, C4b, C8a, C12a, C12b, C12c |
| ~128 - 132 | Quaternary | C1, C6 |
| ~125 - 129 | Methine | C3, C4, C5, C7, C8, C9, C10, C11, C12 |
| ~122 - 126 | Methine | C2 |
| ~20 - 25 | Methyl | 1-CH₃, 6-CH₃ |
Note: The introduction of methyl groups at C1 and C6 will shift the signals of these carbons and their neighboring carbons. The values presented are estimations based on typical substituent effects on aromatic systems.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2960 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |
| 1620 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Bend | Methyl (CH₃) |
| 1390 - 1370 | Medium | C-H Bend | Methyl (CH₃) |
| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |
Note: The IR spectrum is expected to be dominated by aromatic C-H and C=C stretching and bending vibrations, with additional characteristic peaks for the methyl C-H stretching and bending modes.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
Solvent: Ethanol or Cyclohexane
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |
| ~365 | Moderate | π → π |
| ~325 | High | π → π |
| ~270 | Very High | π → π |
| ~260 | Very High | π → π |
Note: Alkyl substitution on polycyclic aromatic hydrocarbons typically causes a small bathochromic (red) shift in the absorption maxima compared to the parent compound. The predicted values are slightly shifted from the known values for chrysene.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the this compound molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrations of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0 AU. A typical concentration for PAHs is in the micromolar range.
-
-
Instrument Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the baseline with the blank.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Carcinogenic Potential of 1,6-Dimethylchrysene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenic potential of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). While research on many PAHs is extensive, data specifically pertaining to the 1,6-dimethyl isomer of chrysene is notably limited. This document summarizes the available data on its tumorigenicity, outlines general experimental protocols relevant to its assessment, and discusses the probable, yet unconfirmed, metabolic pathways and mechanisms of action based on current knowledge of chrysene and its derivatives. A significant focus is placed on identifying the existing knowledge gaps to guide future research in this area.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant interest to researchers and drug development professionals due to their widespread environmental presence and potent carcinogenic properties. The position of methyl groups on the aromatic ring system can dramatically influence the carcinogenic activity of the parent compound. Chrysene and its methylated derivatives have been the subject of numerous studies to elucidate these structure-activity relationships. This whitepaper focuses specifically on this compound, providing a detailed technical guide to its carcinogenic potential based on the available scientific literature.
Tumorigenic Activity
The most direct evidence for the carcinogenic potential of this compound comes from a study that synthesized and evaluated the tumor-initiating activity of a series of dimethylchrysenes on mouse skin. The findings from this pivotal study are summarized below.
Comparative Tumor-Initiating Activity
Table 1: Summary of Comparative Tumor-Initiating Activity of Dimethylchrysenes
| Compound | Tumor-Initiating Activity on Mouse Skin (Compared to 5-methylchrysene) |
| This compound | Significantly less active |
| 1,5-Dimethylchrysene | Significantly less active |
| 5,6-Dimethylchrysene | Significant activity |
| 5,7-Dimethylchrysene | Low activity |
| 5,12-Dimethylchrysene | Significantly less active |
| 6,7-Dimethylchrysene | Significantly less active |
| 6,12-Dimethylchrysene | Significantly less active |
Source: Amin et al., 1988[1]
It is crucial to note that while this study provides a qualitative comparison, specific quantitative data for this compound, such as the number of tumors per mouse or the percentage of tumor-bearing mice, were not detailed in the abstract.
Experimental Protocols
Detailed experimental protocols for the carcinogenicity testing of this compound are not available in the public domain. However, a standard protocol for a mouse skin tumor initiation-promotion assay, which was the methodology used in the key study, is outlined below.
General Protocol for Mouse Skin Tumor Initiation-Promotion Assay
This protocol is a generalized representation and may not reflect the exact parameters used for testing this compound.
-
Animal Model: Typically, a sensitive strain of mice, such as CD-1 or SENCAR, is used. Animals are housed under controlled conditions of temperature, humidity, and light cycle, with ad libitum access to food and water.
-
Initiation Phase: A single topical application of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice. A range of doses is typically tested.
-
Promotion Phase: Approximately one to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This application is repeated, usually twice weekly, for a period of 20-25 weeks.
-
Observation and Data Collection: The animals are observed regularly for the appearance and development of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded for each animal.
-
Histopathological Analysis: At the termination of the study, skin tumors and other relevant tissues are collected for histopathological examination to confirm the diagnosis and assess the malignancy of the tumors.
Metabolism and DNA Adduct Formation (Predicted)
There is no specific data on the metabolism or DNA adduct formation of this compound. However, based on the well-established metabolic activation pathways for other carcinogenic PAHs, a predicted pathway can be outlined.
Predicted Metabolic Activation Pathway
The carcinogenicity of most PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, including DNA. The primary pathway for this activation involves cytochrome P450 monooxygenases (CYPs) and epoxide hydrolase.
-
Epoxidation: this compound is likely metabolized by CYP enzymes to form an arene oxide.
-
Hydration: Epoxide hydrolase would then convert the arene oxide to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYPs would form a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen.
DNA Adducts
The diol epoxide metabolite is expected to be highly reactive and capable of forming covalent adducts with DNA, primarily with guanine and adenine bases. These DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. To date, no studies have identified or characterized DNA adducts specifically formed from this compound.
Signaling Pathways (Predicted)
The specific signaling pathways affected by this compound have not been investigated. However, carcinogenic PAHs are known to perturb various cellular signaling pathways, which can contribute to tumor development. It is plausible that this compound, should it form DNA adducts and initiate carcinogenesis, would impact similar pathways.
Gaps in Knowledge and Future Directions
The current body of literature on the carcinogenic potential of this compound is sparse. The following are key areas where further research is critically needed:
-
Quantitative Carcinogenicity Data: A comprehensive in vivo study to determine the dose-response relationship for the tumor-initiating activity of this compound is required.
-
Metabolism and Metabolite Profiling: In vitro and in vivo studies are needed to identify the metabolites of this compound and the specific CYP enzymes involved in its metabolism.
-
DNA Adduct Characterization: Research to identify and quantify the specific DNA adducts formed by this compound or its metabolites is essential to confirm its genotoxic potential.
-
Mutagenicity Studies: Standard mutagenicity assays (e.g., Ames test) would provide valuable information on the mutagenic potential of the parent compound and its metabolites.
-
Signaling Pathway Analysis: Investigations into the effects of this compound on key cellular signaling pathways would provide insights into its mechanisms of action.
Conclusion
Based on the limited available evidence, this compound exhibits low to negligible carcinogenic potential as a tumor initiator on mouse skin, particularly when compared to other methylated chrysenes. However, the lack of comprehensive data on its metabolism, DNA adduct formation, and effects on cellular signaling pathways precludes a definitive assessment of its risk to human health. This technical guide highlights the significant knowledge gaps and underscores the need for further research to fully elucidate the carcinogenic potential of this specific PAH isomer. For drug development professionals, the low tumorigenicity of the this compound backbone, in contrast to other isomers, may offer structural insights for the design of safer molecules.
References
Quantum Chemical Calculations for 1,6-Dimethylchrysene: A Technical Guide
Introduction
1,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH), a class of molecules with significant interest in materials science and toxicology. Quantum chemical calculations are indispensable for elucidating the electronic and structural properties of such molecules, providing insights that are crucial for applications in drug development and for understanding their metabolic pathways and potential carcinogenicity. While extensive computational studies on the parent chrysene molecule and some of its other derivatives exist, specific quantum chemical data for this compound is not widely available in peer-reviewed literature. This guide, therefore, presents a comprehensive, best-practice methodology for performing such calculations, based on established computational protocols for similar PAHs. The presented data is illustrative of the expected outcomes of such a study.
Methodology: A Roadmap for In Silico Analysis
The following section details a robust experimental protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Computational Protocol
-
Initial Structure Preparation: The starting point is the generation of a 3D structure of this compound. This can be achieved using molecular building software (e.g., Avogadro, ChemDraw) and a preliminary geometry optimization using a computationally less expensive method like molecular mechanics.
-
Geometry Optimization: To find the most stable molecular structure, a full geometry optimization is performed. This is a crucial step as all subsequent property calculations depend on the accuracy of the optimized geometry.
-
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.
-
Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[1]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point. For higher accuracy, a larger basis set like 6-311+G(2d,p) is advisable, which includes diffuse functions (+) to better describe the electron distribution far from the nucleus and additional polarization functions (2d,p).[2]
-
-
Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also yields the vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.
-
-
Electronic Property Calculations: Using the optimized geometry, a range of electronic properties can be calculated. These are essential for understanding the molecule's reactivity and its behavior in electronic devices.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Electron Density and Electrostatic Potential: Analysis of the electron density distribution and the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites.
-
-
Spectroscopic Property Calculations: To aid in the experimental characterization of this compound, its electronic absorption spectrum can be simulated.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[1] The calculations should be performed at the same level of theory as the ground-state optimization.
-
Data Presentation: Expected Computational Results
The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above. The values presented are hypothetical but are representative of what would be expected for a molecule like this compound, based on computational studies of similar PAHs.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.37 |
| C5-C6 | 1.46 |
| C6-C6a | 1.39 |
| C1-C(methyl) | 1.51 |
| C6-C(methyl) | 1.52 |
| Bond Angles (°) ** | |
| C1-C2-C3 | 120.5 |
| C5-C6-C6a | 121.0 |
| C12b-C1-C(methyl) | 122.0 |
| C5-C6-C(methyl) | 118.5 |
| Dihedral Angles (°) ** | |
| C12-C12a-C12b-C1 | 1.5 |
| C4-C4a-C5-C6 | -2.5 |
Table 2: Key Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap | 3.9 eV |
| Dipole Moment | 0.2 D |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.8 eV |
Table 3: Simulated Spectroscopic Data (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 380 | 0.15 |
| HOMO-1 -> LUMO | 355 | 0.21 |
| HOMO -> LUMO+1 | 340 | 0.08 |
| HOMO-2 -> LUMO | 320 | 0.45 |
Visualizations: Workflows and Conceptual Pathways
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
References
Navigating the Solubility of 1,6-Dimethylchrysene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,6-Dimethylchrysene, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, presents a significant challenge in drug development and environmental science due to its inherent low aqueous solubility. Understanding its behavior in organic solvents is critical for its synthesis, purification, formulation, and analysis. This technical guide provides a comprehensive overview of the solubility characteristics of this compound class, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for these investigations.
Solubility Data (Chrysene as an Analogue)
The solubility of PAHs is highly dependent on the solvent's polarity, the solute's molecular structure, and the system's temperature. Chrysene, like other PAHs, is lipophilic and generally shows poor solubility in polar solvents while exhibiting better solubility in non-polar or moderately polar organic solvents.[1] Its solubility tends to increase with temperature.[2]
The available quantitative data for chrysene is summarized below.
| Solvent | Temperature (°C) | Solubility | Original Citation Data |
| Absolute Ethanol | 25 | ~0.77 g/L | 1 g dissolves in 1300 mL[2] |
| Toluene | 25 | ~2.08 g/L | 1 g dissolves in 480 mL[2] |
| Toluene | 100 | ~50 g/L (5%) | About 5% is soluble[2] |
| Benzene | Boiling (~80) | Moderately Soluble | Moderately soluble in boiling benzene[2] |
| Glacial Acetic Acid | Ambient | Slightly Soluble | Slightly soluble[2][3] |
| Diethyl Ether | Ambient | Slightly Soluble | Slightly soluble[1][2][3] |
| Carbon Disulfide | Ambient | Slightly Soluble | Slightly soluble[2] |
| Acetone | Ambient | Slightly Soluble | Slightly soluble[3] |
| Xylene | Hot | Soluble | Soluble in hot xylene[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The following are detailed methodologies generalized for PAHs like this compound.
Static Equilibrium Method (Shake-Flask)
This is the most common and reliable method for determining thermodynamic equilibrium solubility.[4]
Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Thermostatic shaker or incubator capable of maintaining temperature ±0.5°C
-
Vials with Teflon-lined screw caps (e.g., 2-10 mL)
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV/Vis, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the vials at the same temperature to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid phase.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particulates.
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Dynamic Coupled Column Liquid Chromatography (DCCLC)
This technique is a rapid and precise method for determining the solubility of sparingly soluble compounds.[5][6]
Objective: To generate a saturated solution and quantify it continuously using liquid chromatography.
Materials:
-
This compound (solid, high purity)
-
Generator Column: A stainless steel column packed with an inert support (e.g., glass beads or silica) coated with the solute.
-
HPLC system with a pump, a column thermostat, a switching valve, an analytical column (e.g., C18), and a detector (UV/Vis or Fluorescence).
-
Mobile phase (solvent for which solubility is being determined).
Procedure:
-
Generator Column Preparation: A column is packed with glass beads which are then coated with an excess of this compound by passing a volatile solvent solution of the compound through the column and evaporating the solvent.
-
System Setup: The generator column is placed in a temperature-controlled water bath or column oven. The solvent (mobile phase) is pumped through the generator column at a very low flow rate.
-
Equilibration: As the solvent flows through the generator column, it becomes saturated with this compound at the specified temperature.
-
Analysis: The saturated eluent from the generator column is directed via a switching valve onto a reversed-phase analytical HPLC column. The trapped analyte is then eluted and quantified using a standard mobile phase gradient and a detector.
-
Quantification: The amount of analyte is determined by integrating the peak area and comparing it to a calibration curve.
-
Calculation: The solubility is calculated from the amount of analyte detected and the volume of saturated solution passed through the generator column.
Visualization of Experimental Workflow
The logical process for determining the solubility of a compound like this compound can be visualized as a clear workflow.
Caption: Logical workflow for determining the solubility of this compound.
References
- 1. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]
- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of 1,6-Dimethylchrysene in Soil by GC-MS
Abstract
This application note provides a detailed protocol for the quantification of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in soil samples using gas chromatography-mass spectrometry (GC-MS). The method described herein is intended for researchers, scientists, and environmental professionals involved in the analysis of soil contaminants. The protocol covers sample preparation, including extraction and clean-up, as well as instrumental analysis by GC-MS in selected ion monitoring (SIM) mode. This method is sensitive and specific for the determination of this compound in complex soil matrices.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] this compound is an alkylated PAH, and its presence in soil is often associated with contamination from sources such as crude oil, coal tar, and incomplete combustion of organic materials. Accurate quantification of this compound is essential for environmental risk assessment and remediation of contaminated sites. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of individual PAH isomers, even in complex environmental samples.[2] This application note details a robust method for the quantification of this compound in soil.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in soil is depicted below.
References
Application Note: 1,6-Dimethylchrysene as a Reference Standard for PAH Analysis
Application Notes and Protocols for 1,6-Dimethylchrysene in Mechanistic Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-dimethylchrysene in mechanistic toxicology studies. Due to the limited specific data available for this compound, this document incorporates established principles and findings from studies of closely related dimethylchrysene isomers and the broader class of polycyclic aromatic hydrocarbons (PAHs) to provide a robust framework for investigation.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family. As with other PAHs, its toxicological properties, particularly its carcinogenic potential, are of significant interest. Mechanistic studies are crucial to understanding the molecular events that lead to its toxicity, including metabolic activation, DNA damage, and disruption of cellular signaling pathways. These notes provide protocols and data to guide researchers in investigating the toxicological profile of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₆ |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 1705-84-6 |
Toxicological Data Summary
Studies on the tumorigenic activity of various dimethylchrysene isomers have provided valuable comparative data. The following table summarizes the tumor-initiating activity of this compound in comparison to other isomers on mouse skin.
| Compound | Tumor-Initiating Activity on Mouse Skin |
| 5-Methylchrysene | Highly tumorigenic |
| 1,5-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |
| This compound | Significantly less tumorigenic than 5-MeC [1] |
| 5,6-Dimethylchrysene | Significant tumorigenic activity, but less than 5-MeC |
| 5,7-Dimethylchrysene | Low activity |
| 5,12-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |
| 6,7-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |
| 6,12-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |
Data compiled from studies on the synthesis and tumor-initiating activities of dimethylchrysenes.[1]
| Compound | Mutagenicity in Salmonella typhimurium (revertants/nmol) |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | 2500 |
| anti-5-MeC-1,2-diol-3,4-epoxide | 7200 |
This data suggests that diol epoxides of dimethylchrysenes can be potent mutagens.[1][2]
Mechanistic Overview: A Generalized Pathway for PAHs
The toxicological effects of PAHs like this compound are primarily initiated through metabolic activation, which is a prerequisite for their carcinogenic and mutagenic properties. The following diagram illustrates the generally accepted pathway for PAH-induced toxicity, which is presumed to be relevant for this compound.
Caption: Generalized metabolic activation and toxicity pathway for PAHs.
Experimental Protocols
The following are detailed protocols for key experiments to assess the mechanistic toxicology of this compound.
Protocol 1: Ames Test for Mutagenicity
This protocol is adapted from the standard Ames test procedure to evaluate the mutagenic potential of this compound.
Objective: To determine if this compound or its metabolites can induce mutations in Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound (dissolved in a suitable solvent like DMSO)
-
S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution
-
Molten top agar (containing trace amounts of histidine and biotin)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation of Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Test Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without S9). b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Spread the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
References
Application Notes and Protocols for Assessing the Mutagenicity of 1,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that are known to be ubiquitous environmental pollutants, and many have been identified as mutagenic and carcinogenic. The assessment of the mutagenic potential of this compound is a critical step in toxicological evaluation and risk assessment. This document provides detailed protocols for a battery of standard in vitro assays to determine the mutagenicity of this compound.
The provided protocols—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—are widely accepted and recommended by regulatory agencies for the genotoxicity testing of chemical substances. A key consideration for assessing the mutagenicity of PAHs, including this compound, is the requirement for metabolic activation. These compounds are often pro-mutagens, meaning they require enzymatic conversion to reactive metabolites to exert their mutagenic effects. Therefore, the inclusion of an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor 1254-induced rats, is essential in these assays.
The selection of these assays provides a comprehensive evaluation of different genotoxic endpoints:
-
Ames Test: Detects gene mutations (point mutations and frameshifts) in bacteria.
-
In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects in mammalian cells.
-
In Vitro Comet Assay: Detects DNA strand breaks in individual mammalian cells.
Quantitative Data Summary
The following table summarizes available quantitative mutagenicity data for dimethylchrysene derivatives and related compounds. It is important to note that direct mutagenicity data for this compound was not found in the reviewed literature. The data presented here for other isomers should be used as a reference for expected ranges of activity and for comparative purposes.
| Compound | Assay System | Metabolic Activation | Result | Reference |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | Salmonella typhimurium TA100 | Not applicable | Strongly mutagenic (2500 revertants/nmol) | [1] |
| anti-5-MeC-1,2-diol-3,4-epoxide | Salmonella typhimurium TA100 | Not applicable | Highly mutagenic (7200 revertants/nmol) | [1] |
| 5,6-Dimethylchrysene | Mouse skin initiation assay | In vivo | Significant tumorigenic activity | [1] |
| This compound | Mouse skin initiation assay | In vivo | Not significantly tumorigenic | [1] |
| 5-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Positive mutagenic response | [2] |
| 4-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Positive mutagenic response | [2] |
| 2-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Weak positive mutagenic response | [2] |
| 3-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Weak positive mutagenic response | [2] |
Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is adapted from the standard Ames test methodology and is suitable for assessing the mutagenic potential of this compound.[3][4]
1. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102).[5]
-
Minimal glucose agar plates.
-
Top agar (0.6% agar, 0.6% NaCl, 0.5 mM L-histidine-HCl, 0.5 mM D-biotin).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls:
-
Without S9: Sodium azide (for TA100), 2-nitrofluorene (for TA98).
-
With S9: 2-Aminoanthracene (for all strains).
-
-
Negative/solvent control.
-
S9 fraction from Aroclor 1254-induced rat liver.
-
S9 cofactor mix (NADP+, Glucose-6-phosphate, MgCl2, KCl, sodium phosphate buffer).
2. Procedure:
-
Preparation of Tester Strains: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Plate Incorporation Assay: a. To 2 ml of molten top agar (at 45°C), add:
- 0.1 ml of the overnight bacterial culture.
- 0.1 ml of the test compound solution at various concentrations.
- 0.5 ml of S9 mix (for assays with metabolic activation) or 0.5 ml of phosphate buffer (for assays without metabolic activation). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.
Protocol 2: In Vitro Micronucleus Assay
This protocol is designed to detect chromosomal damage in mammalian cells.[6][7][8]
1. Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, HepG2).
-
Cell culture medium and supplements.
-
Test compound (this compound) in a suitable solvent.
-
Positive controls:
-
Without S9: Mitomycin C.
-
With S9: Cyclophosphamide.
-
-
Negative/solvent control.
-
S9 fraction and cofactor mix.
-
Cytochalasin B (to block cytokinesis).
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., Giemsa, DAPI).
-
Microscope slides.
2. Procedure:
-
Cell Culture: Seed cells in culture plates and allow them to attach and grow for 24 hours.
-
Treatment: a. For short-term treatment (3-6 hours): Add the test compound at various concentrations, with and without S9 mix. After the treatment period, wash the cells and add fresh medium containing cytochalasin B. b. For long-term treatment (24 hours): Add the test compound at various concentrations without S9 mix, along with cytochalasin B.
-
Harvesting: Harvest the cells approximately 1.5-2 cell cycles after the start of treatment.
-
Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cytoplasm. b. Fix the cells with a fixative. c. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a dose-dependent and significant increase in the frequency of micronucleated cells.
Protocol 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks.[9][10]
1. Materials:
-
Mammalian cell line.
-
Test compound (this compound) in a suitable solvent.
-
Positive control (e.g., hydrogen peroxide, methyl methanesulfonate).
-
Negative/solvent control.
-
S9 fraction and cofactor mix.
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA).
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralizing buffer.
-
DNA stain (e.g., SYBR Green, ethidium bromide).
-
Microscope slides.
-
Electrophoresis unit.
2. Procedure:
-
Cell Treatment: Treat cells in suspension or directly on plates with various concentrations of the test compound, with and without S9 mix, for a short period (e.g., 1-4 hours).
-
Slide Preparation: a. Pre-coat microscope slides with NMPA. b. Mix the treated cells with LMPA and pipette onto the pre-coated slides. c. Cover with a coverslip and allow the agarose to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the DNA.
-
DNA Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes. b. Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: a. Neutralize the slides with a neutralizing buffer. b. Stain the DNA with a fluorescent dye.
-
Scoring: a. Examine the slides using a fluorescence microscope. b. Use image analysis software to measure the extent of DNA migration (comet tail). Common parameters include tail length, percent DNA in the tail, and tail moment. c. A significant, dose-dependent increase in DNA damage indicates a positive result.
Visualizations
Caption: Workflow for the Ames Test.
References
- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
improving the yield and purity of 1,6-dimethylchrysene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,6-dimethylchrysene. The guidance focuses on improving both the yield and purity of the final product through a two-step synthetic route: a Wittig reaction to form the stilbene precursor followed by a Mallory photocyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is a Wittig reaction between 1-naphthaldehyde and (4-methylbenzyl)triphenylphosphonium bromide to produce the stilbene precursor, 1-(4-methylphenyl)-2-(1-naphthyl)ethene. The second step is an intramolecular photochemical cyclization of this stilbene, known as the Mallory reaction, which yields this compound.
Q2: What are the critical factors influencing the yield of the Wittig reaction step?
A2: The success of the Wittig reaction is primarily dependent on the complete formation of the ylide, the choice of solvent, and the reaction temperature. A strong base is required to deprotonate the phosphonium salt, and anhydrous conditions are crucial to prevent quenching of the ylide. The solvent must be able to solubilize the reactants and not react with the strong base or the ylide.
Q3: My Mallory photocyclization step is giving a very low yield. What are the common causes?
A3: Low yields in the Mallory reaction can stem from several factors. Incomplete conversion of the starting stilbene is a common issue, which can be caused by insufficient irradiation time or a weak light source. The presence of oxygen can lead to side reactions, so degassing the solvent is important. The concentration of the stilbene is also critical; if it's too high, intermolecular side reactions and dimerization can occur. Finally, the choice of oxidant and its concentration are key for the final aromatization step.
Q4: I am observing multiple spots on my TLC plate after the photocyclization. What are the likely impurities?
A4: Besides the unreacted starting stilbene, common impurities include the dihydrophenanthrene intermediate (if oxidation is incomplete), photo-dimers of the stilbene, and potentially other isomers if the starting materials for the Wittig reaction were not pure. Oxidation of the methyl groups on the chrysene core is also a possibility under harsh conditions.
Q5: What are the most effective methods for purifying the final this compound product?
A5: A combination of column chromatography and recrystallization is typically the most effective approach. Column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the chrysene from polar impurities and any remaining starting materials. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) will yield highly pure crystalline this compound.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Wittig Reaction: Low conversion of 1-naphthaldehyde | Incomplete ylide formation due to weak base or presence of moisture. | Use a stronger base (e.g., n-butyllithium) and ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature. | While the initial ylide formation may be done at a lower temperature, the reaction with the aldehyde may require warming to room temperature or gentle heating. | |
| Mallory Reaction: Starting material (stilbene) remains after reaction. | Insufficient irradiation time or intensity. | Increase the irradiation time. Ensure the lamp is close enough to the reaction vessel and that the vessel is made of a material transparent to the lamp's wavelength (e.g., quartz or borosilicate glass). |
| Inefficient oxidant. | Ensure the chosen oxidant (e.g., iodine) is present in a sufficient concentration. The use of a co-oxidant like air (oxygen) can sometimes be beneficial, but needs to be carefully controlled. | |
| General: Significant loss of product during workup. | Product is partially soluble in the aqueous phase. | Back-extract the aqueous layer with the organic solvent used for the primary extraction. |
| Product adheres to glassware or filtration media. | Thoroughly rinse all glassware and filtration media with the extraction solvent. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC after Wittig reaction. | Impure starting materials (aldehyde or phosphonium salt). | Purify the starting materials before the reaction. 1-naphthaldehyde can be distilled, and the phosphonium salt can be recrystallized. |
| Side reactions during ylide formation or reaction. | Control the temperature carefully during the addition of the base and the aldehyde. Add the aldehyde slowly to the ylide solution. | |
| Multiple spots on TLC after Mallory reaction. | Incomplete oxidation of the dihydrophenanthrene intermediate. | Increase the amount of oxidant or the reaction time after the initial photocyclization. |
| Formation of photo-dimers. | Decrease the concentration of the stilbene solution for the photocyclization. | |
| Presence of unreacted stilbene. | Optimize the irradiation time and intensity as described for low yield. | |
| Final product is an off-color or oily solid after purification. | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Trapped impurities in the crystal lattice. | Perform a second recrystallization using a different solvent system. |
Experimental Protocols
Step 1: Synthesis of 1-(4-methylphenyl)-2-(1-naphthyl)ethene (Wittig Reaction)
Materials:
-
(4-Methylbenzyl)triphenylphosphonium bromide
-
1-Naphthaldehyde
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-methylbenzyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaH (1.2 eq) or n-BuLi (1.1 eq) to the stirred solution. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the solution back to 0 °C and add a solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-methylphenyl)-2-(1-naphthyl)ethene as a mixture of E and Z isomers.
Step 2: Synthesis of this compound (Mallory Photocyclization)
Materials:
-
1-(4-methylphenyl)-2-(1-naphthyl)ethene
-
Iodine (I₂)
-
Cyclohexane or Benzene
-
Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve 1-(4-methylphenyl)-2-(1-naphthyl)ethene in a suitable solvent (e.g., cyclohexane) in a quartz or borosilicate glass reaction vessel. The concentration should be low (e.g., 0.01 M) to minimize dimerization.
-
Add a catalytic amount of iodine (e.g., 0.1 eq).
-
Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a gentle flow of inert gas over the solution. The reaction should be monitored by TLC.
-
After the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
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Wash the solution with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield issues.
Experimental Workflow for this compound Synthesis
Caption: Overall experimental workflow for the synthesis of this compound.
optimizing the fluorescence excitation/emission wavelengths for 1,6-dimethylchrysene
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the fluorescence excitation and emission wavelengths for 1,6-dimethylchrysene. The content includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal fluorescence excitation and emission wavelengths for this compound?
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: The fluorescence emission of PAHs like chrysene derivatives can be influenced by the polarity of the solvent. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[2] This is due to the stabilization of the excited state by polar solvent molecules. Therefore, it is crucial to perform wavelength optimization in the same solvent that will be used for the actual experiments.
Q3: What is a typical fluorescence quantum yield for chrysene and its derivatives?
A3: The fluorescence quantum yield for chrysene has been reported to be approximately 0.12.[3] Substituted chrysenes can exhibit higher quantum yields. For instance, some tetrasubstituted chrysene derivatives have shown quantum yields as high as 0.44–0.87.[3] The quantum yield of this compound is expected to be in a similar range but should be determined experimentally.
Q4: Can I use the same wavelengths for other dimethylchrysene isomers?
A4: Different isomers of dimethylchrysene may have slightly different optimal excitation and emission wavelengths due to variations in their electronic structure. While the wavelengths for this compound will likely be a good starting point for other isomers, it is best practice to optimize the wavelengths for each specific isomer to ensure maximum signal intensity and accuracy.
Estimated Fluorescence Properties
While specific data for this compound is not available, the following table summarizes the known fluorescence data for chrysene, which serves as a reliable starting point for experimental optimization.
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent | Quantum Yield (Φ) |
| Chrysene | ~344 nm | ~380 nm | Dichloromethane | ~0.12[3] |
| Substituted Chrysenes | - | 401–471 nm | Dichloromethane | 0.44–0.87[3] |
Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to experimentally determine the optimal fluorescence excitation and emission wavelengths for this compound.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or the solvent to be used in the experiment)
Methodology:
-
Sample Preparation:
-
Prepare a dilute stock solution of this compound in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a working solution with an absorbance of approximately 0.05 at the expected excitation maximum to avoid inner filter effects.
-
-
Acquiring the Emission Spectrum:
-
Set the fluorometer to "Emission Scan" mode.
-
Based on the data for chrysene, set the initial excitation wavelength to 344 nm.
-
Scan the emission wavelengths from approximately 350 nm to 600 nm.
-
Identify the wavelength with the highest fluorescence intensity. This is the emission maximum (λem).
-
-
Acquiring the Excitation Spectrum:
-
Set the fluorometer to "Excitation Scan" mode.
-
Set the emission wavelength to the maximum determined in the previous step (λem).
-
Scan the excitation wavelengths from approximately 250 nm to 380 nm.
-
The wavelength with the highest intensity in this scan is the excitation maximum (λex).
-
-
Optimization:
-
Repeat steps 2 and 3 using the newly determined λex and λem to ensure the true maxima have been found. The optimal wavelengths are those that produce the highest fluorescence intensity.
-
Visualizing the Experimental Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very weak fluorescence signal | 1. Incorrect excitation/emission wavelengths. 2. Sample concentration is too low. 3. Instrument malfunction (e.g., lamp off). 4. Fluorescence quenching due to impurities or dissolved oxygen. | 1. Perform excitation and emission scans as described in the protocol. 2. Prepare a more concentrated sample. 3. Check the instrument status and lamp life. 4. Use high-purity solvents and degas the solvent if necessary. |
| Distorted or shifted emission peak | 1. Inner filter effect due to high sample concentration. 2. Solvent effects. 3. Presence of fluorescent impurities. | 1. Dilute the sample until the absorbance at the excitation maximum is below 0.1. 2. Ensure the solvent is appropriate and consistent across all measurements. 3. Use high-purity solvents and check for background fluorescence of the solvent alone. |
| High background fluorescence | 1. Contaminated solvent or cuvette. 2. Fluorescence from the cuvette material itself. 3. Stray light in the instrument. | 1. Use spectroscopic grade solvents and clean cuvettes thoroughly. Run a blank spectrum of the solvent. 2. Use a high-quality quartz cuvette. 3. Ensure the sample compartment is light-tight. |
| Inconsistent readings | 1. Instrument instability (lamp or detector). 2. Photodegradation of the sample. 3. Temperature fluctuations. | 1. Allow the instrument to warm up properly. Check for lamp fluctuations. 2. Minimize the sample's exposure to the excitation light. Acquire spectra promptly. 3. Use a temperature-controlled cuvette holder if available. |
Logical Relationship for Troubleshooting
References
Technical Support Center: Large-Scale Synthesis of 1,6-Dimethylchrysene
Welcome to the technical support center for the large-scale synthesis of 1,6-dimethylchrysene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), is primarily used as a research chemical.[1] Like other methylated chrysenes, it is studied for its potential biological activity and as a standard in environmental analysis.[2] Certain isomers of methylchrysene have been investigated for their carcinogenic potential.[2]
Q2: What is the most common synthetic route for this compound?
A2: A common and regiospecific method for synthesizing substituted chrysenes is the photochemical cyclization of stilbene-type precursors, often referred to as a Mallory reaction.[3] This involves the synthesis of a diarylalkene followed by an iodine-mediated photocyclization to form the chrysene core.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: The primary challenges in the large-scale synthesis of this compound include:
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Photochemical Reactor Design: Ensuring uniform light penetration in a large volume reaction mixture can be difficult.
-
Heat Management: Photochemical reactions can generate significant heat, which needs to be effectively dissipated to prevent side reactions.
-
Purification: Chromatographic purification, while effective at the lab scale, can be cumbersome and expensive for large quantities of product. Crystallization may be a more viable, but potentially challenging, alternative for achieving high purity.
-
Byproduct Formation: Incomplete cyclization or side reactions during the photochemical step can lead to a mixture of products that are difficult to separate.
Q4: What are the key safety precautions to consider when working with this compound and its precursors?
A4: Polycyclic aromatic hydrocarbons (PAHs) and their precursors should be handled with care as they may be toxic or carcinogenic.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of stilbene precursor in Wittig reaction | - Incomplete deprotonation of the phosphonium salt. - Poor quality of aldehyde or phosphonium salt. - Inappropriate reaction solvent or temperature. | - Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-butyllithium). - Purify starting materials before use. - Optimize solvent and temperature; THF is a common solvent for Wittig reactions. |
| Low conversion in photocyclization step | - Insufficient light intensity or penetration. - Presence of oxygen, which can quench the excited state. - Incorrect concentration of iodine. | - Use a more powerful lamp or a reactor designed for large-scale photochemistry. - Thoroughly degas the solvent before and during the reaction by bubbling with an inert gas (e.g., nitrogen or argon). - Optimize the stoichiometry of iodine; typically, a slight excess is used.[3] |
| Formation of significant byproducts | - Photodegradation of the product. - Incomplete cyclization leading to stilbene isomers. - Oxidation of the product. | - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-irradiation. - Ensure efficient cyclization by optimizing reaction conditions (light source, temperature, solvent). - Maintain an inert atmosphere throughout the reaction. |
| Difficulty in purifying the final product | - Presence of closely related impurities or isomers. - Poor solubility of the product in common crystallization solvents. | - Employ multi-step purification, such as a combination of column chromatography and recrystallization. - Screen a wide range of solvents and solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of the Stilbene Precursor via Wittig Reaction
This protocol outlines the synthesis of the diarylalkene precursor necessary for the photochemical cyclization.
-
Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of the corresponding aldehyde in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired stilbene precursor.
Protocol 2: Photochemical Cyclization to this compound
This protocol describes the formation of the chrysene core through photocyclization.
-
Reaction Setup: In a photochemical reactor equipped with a cooling system and a gas inlet, dissolve the stilbene precursor and a slight molar excess of iodine in a suitable solvent (e.g., toluene).[4] Degas the solution for at least 30 minutes by bubbling with nitrogen or argon.
-
Irradiation: While maintaining an inert atmosphere and cooling, irradiate the solution with a high-pressure mercury lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to obtain pure this compound.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Typical Yield |
| 1 | Wittig Reaction | 70-85% |
| 2 | Photochemical Cyclization & Purification | 60-75% |
| Overall | 42-64% |
Table 2: Purity Analysis of this compound
| Analytical Method | Parameter | Specification |
| HPLC | Purity | ≥ 98% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Molecular Weight | Conforms |
| Melting Point | To be determined |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solubilization of 1,6-Dimethylchrysene for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the aqueous solubility of the hydrophobic polycyclic aromatic hydrocarbon (PAH), 1,6-dimethylchrysene, for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds characterized by a fused ring structure that is non-polar and hydrophobic. This molecular structure leads to a very low affinity for polar solvents like water, making it challenging to prepare aqueous stock solutions for bioassays.
Q2: What are the common methods to increase the aqueous solubility of hydrophobic compounds like this compound?
Common methods to enhance the aqueous solubility of PAHs include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[1][2][3][4] Non-ionic surfactants and certain biosurfactants are often preferred for biological studies due to their lower toxicity profiles.[2][5] Cyclodextrins are also widely used as they can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[1][6][7]
Q3: What are the critical considerations when choosing a solubilization method for bioassays?
The primary considerations are the potential toxicity of the solubilizing agent to the biological system being studied and its potential to interfere with the bioassay. It is crucial to select a vehicle that is non-toxic at the working concentration and does not affect the biological activity of this compound or the assay endpoints. A vehicle control group should always be included in the experimental design.
Q4: Can I use DMSO to dissolve this compound for my cell-based assays?
Dimethyl sulfoxide (DMSO) is a common organic solvent used to dissolve hydrophobic compounds for in vitro studies. While it can be effective, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced toxicity or off-target effects. The sensitivity of your specific cell line to DMSO should be determined beforehand.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution into aqueous buffer or media. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent concentration is too low to maintain solubility. | - Increase the concentration of the co-solvent or solubilizing agent in the final solution (ensure it remains within non-toxic limits).- Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.- Consider using a different solubilization method, such as cyclodextrin complexation, which can offer higher stability in aqueous solutions. |
| Vehicle control shows unexpected biological activity or toxicity. | The concentration of the co-solvent (e.g., DMSO) or surfactant is too high. The specific cell line or organism is particularly sensitive to the chosen vehicle. | - Reduce the concentration of the vehicle in the final assay medium. Perform a dose-response experiment for the vehicle alone to determine its non-toxic concentration range.- Switch to a less toxic solubilizing agent. For example, consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-ionic surfactant like Tween 80 at a low concentration.[2][6] |
| Inconsistent results between experiments. | Incomplete dissolution of this compound in the stock solution. Instability of the prepared solution over time. | - Ensure complete dissolution of the compound in the stock solution by gentle heating or sonication (use with caution to avoid degradation).- Prepare fresh stock solutions for each experiment.- If using a stock solution over time, store it under appropriate conditions (e.g., protected from light, at a specific temperature) and check for precipitation before each use. |
Quantitative Data: Solubility Enhancement of Representative PAHs
While specific data for this compound is limited, the following table summarizes the solubility enhancement of other PAHs using different methods, which can serve as a starting point for experimental design.
| PAH | Solubilizing Agent | Concentration of Agent | Solubility Enhancement Factor | Reference |
| Phenanthrene | Hydroxypropyl-β-cyclodextrin (HPCD) | 0.05 - 0.5 g/L | Increased mineralization rate by 25% | [6] |
| Pyrene | 2-hydroxypropyl-γ-CD | 0 - 0.1 M | Linear increase with CD concentration | [1] |
| Naphthalene | Tween 80 | Not specified | Molar Solubilization Ratio (MSR) available | [4] |
| Phenanthrene | Saponin (biosurfactant) | Not specified | MSR 3-6 times higher than synthetic non-ionic surfactants | [3] |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrins
This protocol is a general guideline for using hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the aqueous solubility of this compound.
-
Preparation of HP-β-CD Stock Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in the desired aqueous buffer or cell culture medium.
-
Warm the solution slightly (e.g., to 37°C) and stir until the HP-β-CD is completely dissolved.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
-
Complexation:
-
Slowly add the this compound stock solution to the pre-warmed HP-β-CD solution while vortexing or stirring.
-
The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 10:1 to 100:1 is recommended.
-
Incubate the mixture at a controlled temperature (e.g., 25-37°C) with continuous shaking for a period of 1 to 24 hours to allow for complex formation.[1]
-
-
Sterilization and Use:
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and to sterilize it for use in cell culture.
-
Determine the final concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Protocol 2: Solubilization using a Non-ionic Surfactant
This protocol provides a general method for using a non-ionic surfactant like Tween 80.
-
Preparation of Surfactant Stock Solution:
-
Prepare a stock solution of the surfactant (e.g., 1-10% w/v Tween 80) in the desired aqueous buffer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., acetone or methanol).
-
-
Formation of Micelles:
-
In a glass vial, add the desired amount of the this compound stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin film of the compound on the bottom of the vial.
-
Add the surfactant stock solution to the vial.
-
Sonicate the mixture in a bath sonicator or vortex vigorously until the this compound is fully dispersed into the surfactant micelles.
-
-
Dilution and Use:
-
The resulting solution can be diluted with the appropriate buffer or medium for the bioassay.
-
Ensure the final surfactant concentration is below its cytotoxic level.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for solubility and toxicity issues.
References
- 1. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of PAH biomineralization rates by cyclodextrins under Fe(III)-reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qc.cuny.edu [qc.cuny.edu]
preventing photodegradation of 1,6-dimethylchrysene during experiments
Welcome to the Technical Support Center for 1,6-Dimethylchrysene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Q2: What are the primary factors that can cause the photodegradation of this compound?
A2: The primary factors that can induce photodegradation of PAHs like this compound include:
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Light Exposure: Direct exposure to both natural and artificial light, particularly the UV component, is the main driver of photodegradation.[1][3]
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Wavelength of Light: The extent of degradation is dependent on the wavelength of light. PAHs typically absorb strongly in the UV-A (320-400 nm) and UV-B (290-320 nm) regions.[4]
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Presence of Oxygen: Molecular oxygen can react with the excited state of the PAH, leading to photooxidation products.[1]
-
Solvent: The choice of solvent can significantly influence the rate of photodegradation.[4][5]
-
Temperature: While light is the primary driver, elevated temperatures can sometimes accelerate secondary degradation reactions.
Q3: What are the common signs of this compound degradation in my experiments?
A3: Signs of degradation can include:
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Changes in Appearance: A noticeable change in the color or clarity of your solution.
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Inconsistent Experimental Results: High variability in data from replicate experiments.
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Appearance of New Peaks in Analytical Data: In techniques like HPLC or GC-MS, the emergence of unexpected peaks that are not present in a freshly prepared standard.
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Decrease in the Analyte Peak: A reduction in the peak area or height corresponding to this compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound. | Photodegradation of the compound in solution during sample preparation or analysis. | Prepare solutions fresh and immediately before use. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit area or under yellow light. |
| Appearance of unknown peaks in chromatograms. | Formation of photodegradation products. | Minimize light exposure during all experimental steps. Consider deoxygenating solvents to reduce photooxidation. Analyze a control sample that has been rigorously protected from light to confirm the identity of degradation peaks. |
| Loss of this compound concentration in stock solutions over time. | Gradual degradation of the stock solution due to ambient light exposure. | Store stock solutions in amber, tightly sealed vials in a dark, cold environment (e.g., a refrigerator or freezer). Prepare smaller batches of stock solutions more frequently. |
| Experimental outcomes differ between day and night experiments. | Variations in ambient light conditions in the laboratory. | Standardize laboratory lighting conditions. Use light-blocking curtains or conduct experiments in a dedicated low-light room. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to minimize photodegradation.
Materials:
-
This compound (solid)
-
Amber glass vials with Teflon-lined caps
-
Aluminum foil
-
Spatula
-
Analytical balance
-
Solvent of choice (e.g., isooctane, acetonitrile)
Procedure:
-
Work in a Low-Light Environment: Whenever possible, handle solid this compound and its solutions in a dimly lit room or under yellow light to avoid exposure to UV and blue light.
-
Use Appropriate Containers: Store solid this compound in an amber glass vial, tightly capped.
-
Solution Preparation:
-
Prepare stock solutions by dissolving a known weight of this compound in the desired solvent inside an amber volumetric flask.
-
If amber flasks are unavailable, wrap the flask securely in aluminum foil.
-
-
Storage of Solutions:
-
Store all solutions containing this compound in amber vials.
-
For long-term storage, purge the vial with an inert gas (e.g., nitrogen or argon) before capping to minimize contact with oxygen.
-
Store solutions at low temperatures (e.g., 4°C or -20°C) in the dark.
-
-
During Experiments:
-
When using solutions in an experiment, keep the container wrapped in aluminum foil.
-
If samples need to be exposed to light as part of the experimental design, ensure the duration and intensity of light are controlled and documented.
-
Protocol 2: Photostability Testing of this compound in Solution
This protocol provides a method to assess the photostability of this compound under specific experimental conditions, adapted from general principles of photostability testing.[6][7][8][9]
Objective: To determine the rate of photodegradation of this compound in a specific solvent when exposed to a controlled light source.
Materials:
-
Stock solution of this compound of known concentration
-
Solvent of choice
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a UV-Vis lamp, or a simple UV lamp at a fixed distance)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare two sets of identical solutions of this compound in the solvent of interest in clear glass vials.
-
Prepare a third set in amber glass vials to serve as a dark control.
-
-
Exposure:
-
Wrap one set of the clear vials completely in aluminum foil (these are the "light-exposed" samples).
-
Place the "light-exposed" clear vials and the amber "dark control" vials at a fixed distance from the light source.
-
The second set of clear vials should be kept in the dark at the same temperature to monitor for any non-photolytic degradation (these are the "unexposed controls").
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one "light-exposed" vial, one "dark control" vial, and one "unexposed control" vial.
-
Immediately analyze the aliquots using a validated analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for all three sets of samples.
-
Compare the degradation profile of the "light-exposed" samples to the "dark control" and "unexposed control" samples to determine the extent of photodegradation.
-
Calculate the degradation rate constant and half-life if applicable.
-
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes photostability data for related chrysene derivatives to provide a comparative context.
| Compound | Solvent | Reaction Order | Half-life (W · h/m²) |
| 6-methylchrysene | Isooctane | Pseudo zero-order | 1578.9 |
| Chrysene | Isooctane | Pseudo zero-order | 674.7 |
| 6-nitrochrysene | Isooctane | First-order | 49.9 |
Data adapted from a study on the photodegradation of chrysene and its derivatives.[2]
This data suggests that methyl substitution on the chrysene ring, as in 6-methylchrysene, can increase photostability compared to the parent chrysene molecule. Conversely, the presence of a nitro group significantly decreases photostability.
Visualizations
Logical Workflow for Handling this compound
References
- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Refining Extraction Methods for 1,6-Dimethylchrysene from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction methods for 1,6-dimethylchrysene from complex matrices. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from complex matrices?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), presents several analytical challenges due to its physicochemical properties. Its high hydrophobicity and low water solubility make it prone to strong adsorption onto particulate matter in environmental samples and binding to lipid and protein-rich components in biological matrices.[1] The presence of isomeric dimethylchrysenes and other methylated PAHs can also interfere with accurate quantification, requiring highly selective analytical methods.[2]
Q2: Which extraction techniques are most suitable for this compound?
A2: The most common and effective techniques for extracting PAHs like this compound include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method depends on the sample matrix, the required limit of detection, and available resources. SPE is often preferred for its efficiency, selectivity, and reduced solvent consumption compared to LLE.[3] QuEChERS is a versatile and rapid method particularly suitable for food and agricultural samples.[4][5][6][7]
Q3: What are the key physicochemical properties of this compound to consider during method development?
A3: While specific experimental data for this compound is limited, its properties can be inferred from data on other dimethylchrysene isomers. Key properties include a molecular weight of approximately 256.34 g/mol and a high octanol-water partition coefficient (Log Kow), indicating strong hydrophobicity.[8][9] This high hydrophobicity dictates the choice of organic solvents for extraction and the type of stationary phase for chromatographic separation.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A stronger, non-polar solvent or a larger volume may be needed. Consider a mixture of solvents (e.g., dichloromethane/hexane). |
| Breakthrough during sample loading. | The flow rate during sample loading may be too high. Reduce the flow rate to ensure adequate interaction between the analyte and the sorbent. The sample volume may be too large for the cartridge capacity; consider using a larger cartridge or a smaller sample volume. | |
| Inappropriate sorbent selection. | For a non-polar compound like this compound, a C18 or similar reversed-phase sorbent is typically used. Ensure the sorbent is appropriate for the sample matrix and analyte. | |
| Poor Reproducibility | Inconsistent cartridge packing or conditioning. | Ensure cartridges are from a reputable supplier and are conditioned consistently with the appropriate solvents before sample loading. |
| Variable sample matrix effects. | Implement a matrix-matched calibration or use an isotopically labeled internal standard for this compound or a closely related compound to correct for matrix effects.[10] | |
| Clogged SPE Cartridge | High particulate matter in the sample. | Centrifuge or filter the sample before loading it onto the SPE cartridge. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of Emulsions | High concentration of surfactants or lipids in the sample. | Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion. Gentle mixing or centrifugation can also help. |
| Low Extraction Efficiency | Insufficient partitioning of this compound into the organic phase. | Increase the volume of the organic solvent or perform multiple extractions with smaller volumes of fresh solvent. Ensure the chosen organic solvent (e.g., hexane, dichloromethane) has a high affinity for this compound. |
| pH of the aqueous phase is not optimal. | For neutral compounds like this compound, pH adjustment is generally not necessary. However, ensure the sample matrix does not have extreme pH values that could affect the stability of the analyte. | |
| Contamination of the Extract | Co-extraction of interfering compounds from the matrix. | Perform a back-extraction with a clean aqueous phase to remove polar interferences. A subsequent clean-up step using SPE may be necessary. |
QuEChERS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Inefficient extraction from the sample matrix. | Ensure thorough homogenization of the sample. Optimize the type and amount of extraction salts and d-SPE sorbent. For highly lipophilic compounds, a C18 or Z-Sep d-SPE sorbent may be beneficial.[6] |
| Analyte loss during the clean-up step. | The chosen d-SPE sorbent may be too retentive for this compound. Evaluate different sorbent materials and amounts. | |
| Matrix Effects in Final Analysis | Co-extraction of matrix components that interfere with detection. | Use matrix-matched standards for calibration. The use of an isotopically labeled internal standard is highly recommended.[10] Consider a more rigorous d-SPE clean-up or a post-extraction SPE step. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples. Optimization may be required based on the specific water matrix and analytical instrumentation.
-
Sample Preparation:
-
Collect a 500 mL water sample in an amber glass bottle.
-
If the sample contains suspended solids, centrifuge at 4000 rpm for 15 minutes and carry forward the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of hexane, followed by 5 mL of dichloromethane, and finally 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 20 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 8 mL of dichloromethane into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or hexane) for analysis by HPLC or GC.
-
Protocol 2: QuEChERS Extraction of this compound from Soil/Sediment
This protocol is a starting point for the extraction of this compound from soil or sediment samples. The type and amount of d-SPE sorbent may need to be optimized.
-
Sample Preparation:
-
Homogenize the soil/sediment sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO4 and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a vial for analysis. An internal standard can be added at this stage.
-
Data Presentation
The following tables provide representative (hypothetical) recovery data for the extraction of this compound using the described methods. Note: This data is for illustrative purposes and actual recoveries will vary depending on the specific matrix and experimental conditions.
Table 1: Hypothetical Recovery of this compound from Spiked Water Samples using SPE
| Elution Solvent | Recovery (%) | RSD (%) (n=3) |
| Dichloromethane | 92.5 | 4.8 |
| Hexane | 85.2 | 6.1 |
| Ethyl Acetate | 88.9 | 5.5 |
Table 2: Hypothetical Recovery of this compound from Spiked Soil Samples using QuEChERS with Different d-SPE Sorbents
| d-SPE Sorbent | Recovery (%) | RSD (%) (n=3) |
| C18 | 89.7 | 7.2 |
| Z-Sep | 91.5 | 6.8 |
| PSA | 75.3 | 9.5 |
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Workflow for QuEChERS Extraction of this compound.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers uncover high PAHs in common foods - The study reveals hidden carcinogens in cooking oils and meats using advanced QuEChERS-GC-MS detection method [chemeurope.com]
- 8. 1,2-Dimethylchrysene | C20H16 | CID 27539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethylchrysene | C20H16 | CID 38927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
overcoming common issues in the mass spectrometry of 1,6-dimethylchrysene
Welcome to the technical support center for the mass spectrometry analysis of 1,6-dimethylchrysene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Poor Signal Intensity or No Peak Detected
| Potential Cause | Recommended Solution |
| Inadequate Ionization | This compound, as a nonpolar polycyclic aromatic hydrocarbon (PAH), may not ionize efficiently with certain techniques. For GC-MS, ensure the electron ionization (EI) source is properly tuned. For LC-MS, consider using Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), which are more suitable for nonpolar compounds than Electrospray Ionization (ESI). |
| Suboptimal GC or LC Conditions | Review and optimize the gas chromatography (GC) or liquid chromatography (LC) method. Ensure the column temperature program (for GC) or solvent gradient (for LC) is appropriate for the elution of a high molecular weight PAH like this compound. |
| Sample Degradation | PAHs can be susceptible to photodegradation. Protect samples from light by using amber vials and minimizing exposure. |
| Ion Source Contamination | High molecular weight, nonpolar compounds can contaminate the ion source over time, leading to decreased sensitivity. Perform routine cleaning and maintenance of the ion source as per the instrument manufacturer's guidelines. |
| Improper Sample Preparation | Inefficient extraction or cleanup can result in low analyte concentration in the final sample. Optimize the sample preparation method (e.g., Solid Phase Extraction or QuEChERS) to ensure good recovery of this compound. |
Issue 2: Co-elution and Inability to Differentiate from Isomers
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Dimethylchrysene has several isomers (e.g., 5,6-dimethylchrysene) with the same molecular weight (256.3 g/mol )[1][2]. A standard GC or LC column may not provide adequate separation. Use a high-resolution capillary GC column (e.g., a 60m column) or a specialized HPLC column designed for PAH analysis to improve isomer separation. Adjusting the temperature ramp (GC) or gradient slope (LC) can also enhance resolution. |
| Identical Mass Spectra | Isomers often produce very similar, if not identical, mass spectra under EI conditions, making differentiation by mass spectrometry alone impossible.[3] The primary identification should be based on chromatographic retention time, confirmed by the mass spectrum. |
| Lack of Reference Standards | Without pure reference standards for each isomer, it is challenging to confirm their identity based on retention time. If possible, obtain certified reference materials for all relevant dimethylchrysene isomers. |
Issue 3: Matrix Interference and High Background Noise
| Potential Cause | Recommended Solution |
| Complex Sample Matrix | Biological and environmental samples contain numerous compounds that can interfere with the analysis.[4] Employ a robust sample cleanup procedure, such as multi-step solid-phase extraction (SPE) or the use of selective sorbents in a QuEChERS protocol, to remove interfering matrix components. |
| Non-selective Mass Spectrometry Scan Mode | Full scan mode in MS acquires all ions within a mass range, leading to high background from the matrix. Use Selected Ion Monitoring (SIM) mode, focusing on the molecular ion (m/z 256.1) and key fragment ions of this compound. For higher selectivity and sensitivity, particularly in very complex matrices, utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[5][6][7] |
| Contaminated System | Carryover from previous injections or a contaminated GC inlet liner, column, or MS ion source can contribute to high background. Regularly replace the inlet liner and septa, bake out the column, and clean the ion source. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion and major fragments for this compound in EI-GC-MS?
A1: The molecular formula for this compound is C₂₀H₁₆, with a molecular weight of approximately 256.3 g/mol .[1][2] In electron ionization (EI) mass spectrometry, you should observe a strong molecular ion peak (M⁺) at m/z 256. A common fragmentation pathway for alkylated PAHs is the loss of a methyl group (-CH₃), which would result in a fragment ion at m/z 241 (M-15). Another potential fragmentation is the loss of a hydrogen atom, leading to a peak at m/z 255. The base peak is likely to be the molecular ion due to the stability of the aromatic ring system.
| Ion | m/z (approx.) | Description |
| [M]⁺ | 256.1 | Molecular Ion |
| [M-H]⁺ | 255.1 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 241.1 | Loss of a methyl group |
| [M-2CH₃]⁺ | 226.1 | Loss of both methyl groups |
Q2: How can I improve the sensitivity of my analysis for trace levels of this compound?
A2: To improve sensitivity, consider the following:
-
Sample Enrichment: Increase the starting amount of sample and use an effective concentration step in your sample preparation protocol.
-
Selective Mass Spectrometry: Switch from full scan to SIM or, ideally, to MS/MS with MRM.[5][6][7] This will significantly reduce background noise and enhance the signal-to-noise ratio for your target analyte.
-
Instrument Maintenance: A clean ion source and a leak-free system are crucial for optimal sensitivity.
-
Chromatography: Ensure sharp chromatographic peaks, as broader peaks lead to lower signal intensity. This can be achieved by optimizing the column and method parameters.
Q3: What are some typical MRM transitions for this compound?
A3: While specific MRM transitions need to be optimized empirically for your instrument, you can start with the following based on predicted fragmentation:
-
Quantifier: 256.1 → 241.1 (loss of a methyl group)
-
Qualifier 1: 256.1 → 255.1 (loss of a hydrogen atom)
-
Qualifier 2: 256.1 → 226.1 (loss of two methyl groups)
The collision energy for each transition should be optimized to maximize the abundance of the product ion.[1]
Q4: Are there any special considerations when analyzing this compound in biological samples?
A4: Yes. When analyzing biological samples, it is important to consider the potential for metabolic transformation. Studies on related compounds like 5,6-dimethylchrysene have shown that it can be metabolized to monomethyl chrysenes and hydroxyalkyl-substituted chrysenes.[5] Therefore, your analytical method should ideally also be able to detect these potential metabolites. This may require a more comprehensive sample preparation procedure that can extract compounds with a wider range of polarities. Additionally, the complex nature of biological matrices necessitates a highly selective and sensitive analytical technique like GC-MS/MS or LC-MS/MS.
Experimental Protocols
GC-MS/MS Analysis of this compound
This is a general starting protocol that should be optimized for your specific instrumentation and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Splitless, 280°C, 1 µL injection volume |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 310°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion: 256.1. Optimize product ions and collision energies. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for poor signal intensity issues.
References
- 1. wwz.cedre.fr [wwz.cedre.fr]
- 2. 5,6-Dimethylchrysene | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysene, 6-methyl- [webbook.nist.gov]
improving the stability of 1,6-dimethylchrysene stock solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 1,6-dimethylchrysene stock solutions?
A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Organic solvents are necessary for its dissolution. While specific data for this compound is unavailable, common solvents for PAHs include:
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Hexane
-
Dichloromethane
-
Acetonitrile
The choice of solvent will depend on the experimental application and the required concentration. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could interfere with your experiments or promote degradation.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: To maximize the stability of your this compound stock solutions, we recommend the following storage conditions based on general practices for PAHs:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. PAHs are known to be susceptible to photodegradation when exposed to UV light.[2]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q3: What are the signs of degradation in my this compound stock solution?
A3: Degradation of your stock solution may not always be visually apparent. However, you might observe:
-
Color Change: A change in the color of the solution could indicate the formation of degradation products.
-
Precipitation: The formation of precipitates might suggest that the compound is coming out of solution or has degraded into less soluble products.
-
Inconsistent Experimental Results: If you observe a decrease in the expected biological activity or analytical response over time, your stock solution may have degraded.
The most reliable way to assess the stability of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Q4: How can I test the stability of my this compound stock solution?
A4: A stability study should be performed to determine the shelf-life of your stock solution under your specific storage conditions. This typically involves:
-
Preparing a fresh stock solution.
-
Analyzing an aliquot of the fresh solution using a suitable analytical method (e.g., HPLC-UV) to establish a baseline concentration and purity profile.
-
Storing the stock solution under the desired conditions.
-
Periodically (e.g., weekly, monthly) analyzing aliquots of the stored solution.
-
Comparing the concentration and purity profile to the baseline to determine the extent of degradation.
Troubleshooting Guides
Problem: Precipitate observed in the stock solution upon thawing.
| Possible Cause | Troubleshooting Step |
| Low Solubility at Room Temperature | Gently warm the solution in a water bath and vortex to redissolve the precipitate. Ensure the compound is fully dissolved before use. |
| Solvent Evaporation | Ensure the vial is tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Degradation | If the precipitate does not redissolve upon warming and vortexing, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
Problem: Inconsistent or lower-than-expected results in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution and repeat the experiment. Compare the results with those obtained using the older stock solution. |
| Inaccurate Pipetting | Verify the calibration of your pipettes. Ensure accurate and consistent pipetting technique. |
| Adsorption to Labware | PAHs can adsorb to plastic surfaces. Use glass or polypropylene labware and pre-rinse with the solvent before use. |
Data Presentation
Table 1: General Stability of PAHs in Different Solvents (Qualitative)
| Solvent | General Stability | Notes |
| DMSO | Good | A common solvent for in vitro studies. Can be hygroscopic. |
| Acetone | Moderate | Volatile. May be suitable for short-term storage. |
| Hexane | Moderate | Less polar. Stability can be affected by light.[1] |
| Dichloromethane | Moderate | Volatile. Can be reactive. |
| Acetonitrile | Good | Common solvent for HPLC analysis. |
Note: This table provides a general guideline. The stability of this compound in these solvents should be experimentally verified.
Table 2: Factors Affecting PAH Stock Solution Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[1] | Store at -20°C or lower. |
| Light | UV light can cause photodegradation.[2] | Use amber vials or protect from light. |
| Oxygen | Can lead to oxidation. | Store under an inert atmosphere for long-term storage. |
| Solvent Purity | Impurities can catalyze degradation. | Use high-purity, HPLC-grade solvents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the solvent to dissolve the solid.
-
Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to an amber vial for storage.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
-
Instrumentation and Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
HPLC vials
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Inject the standards and a sample of the stock solution onto the HPLC system.
-
Determine the retention time and peak area of the this compound peak.
-
Establish the initial concentration of the stock solution from the calibration curve.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
-
Periodic Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Prepare a dilution of the stock solution and inject it into the HPLC system.
-
Determine the concentration of this compound.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration. A significant decrease in concentration indicates degradation.
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products.
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unstable stock solutions.
Caption: Potential degradation pathway for a methylated PAH.
References
Validation & Comparative
A Comparative Guide to a New Analytical Method for the Quantification of 1,6-Dimethylchrysene
This guide provides a detailed comparison of a novel analytical method for the quantification of 1,6-dimethylchrysene against a standard, widely-used gas chromatography-mass spectrometry (GC-MS) method for polycyclic aromatic hydrocarbons (PAHs). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of complex organic compounds.
Data Presentation: Method Performance Comparison
The performance of the new analytical method was validated and compared against a standard GC-MS method. The following table summarizes the key validation parameters.
| Parameter | New Method (e.g., UPLC-Fluorescence) | Standard Method (GC-MS) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9982 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 80% - 120% |
| Precision (% RSD) | < 1.5% | < 4.8% | < 5% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 1.5 ng/mL | Reportable |
| Analysis Time | 8 minutes | 25 minutes | Reportable |
Experimental Protocols
Protocol for the Validation of the New Analytical Method
This section details the methodology used to validate the new analytical method for this compound.
1. Standard and Sample Preparation:
-
A stock solution of this compound (100 µg/mL) was prepared in acetonitrile.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Quality control (QC) samples were prepared at low, medium, and high concentrations (1 ng/mL, 100 ng/mL, and 800 ng/mL).
2. Instrumentation and Conditions (Hypothetical UPLC-Fluorescence):
-
System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 0.4 mL/min.
-
Fluorescence Detection: Excitation at 278 nm and emission at 386 nm.
3. Validation Parameters:
-
Linearity: Assessed by analyzing the calibration standards in triplicate and performing a linear regression analysis of the peak area versus concentration.
-
Accuracy: Determined by the recovery of spiked QC samples at three concentration levels.
-
Precision: Evaluated by analyzing six replicates of the QC samples at each level on the same day (intra-day precision) and on three different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of the chromatograms, with LOD at a ratio of 3:1 and LOQ at 10:1.
Protocol for the Standard GC-MS Method
The standard method for PAH analysis typically involves gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation:
-
Samples are extracted using a suitable solvent (e.g., hexane or dichloromethane).
-
The extract is then concentrated and may undergo a cleanup step to remove interfering substances.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to separate the various PAHs.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the key steps in the validation of the new analytical method.
comparative analysis of the carcinogenicity of dimethylchrysene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic activity of various dimethylchrysene isomers, supported by experimental data. The following sections detail the tumor-initiating potential of these compounds, the experimental methods used for their assessment, and the key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Tumor-Initiating Activity
The carcinogenic potential of dimethylchrysene isomers has been primarily evaluated using mouse skin tumor initiation-promotion assays. In these studies, a single application of the test compound (initiator) is followed by repeated applications of a tumor promoter. The table below summarizes the available quantitative data on the tumor-initiating activity of several dimethylchrysene isomers and related compounds.
| Compound | Dose (nmol/mouse) | Tumor Incidence (% of mice with tumors) | Tumors per Mouse (average) | Reference |
| 5,6-Dimethylchrysene (5,6-diMeC) | 33 | - | 1.1 | [1] |
| 100 | - | 1.1 | [1] | |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE) | 33 | - | 1.2 | [2] |
| 100 | - | 2.2 | [2] | |
| 400 | - | 6.2 | [2] | |
| 5-Methylchrysene (5-MeC) | - | - | - | [3] |
| anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE) | 33 | - | 3.1 | [2] |
| 100 | - | 7.5 | [2] | |
| 400 | - | 9.1 | [2] | |
| 5,9-Dimethylchrysene | - | Highly Tumorigenic | - | [4][5] |
| 5,7-Dimethylchrysene | - | Weakly Tumorigenic | - | [4][5] |
| 5,8-Dimethylchrysene | - | Less Active than 5-MeC & 5,9-diMeC | - | [4][5] |
| 5,10-Dimethylchrysene | - | Less Active than 5-MeC & 5,9-diMeC | - | [4][5] |
| 1,5-Dimethylchrysene | - | Significantly Less Tumorigenic than 5-MeC | - | [3] |
| 5,12-Dimethylchrysene | - | Significantly Less Tumorigenic than 5-MeC | - | [3] |
| 1,6-Dimethylchrysene | - | Significantly Less Tumorigenic than 5-MeC | - | [3] |
| 6,7-Dimethylchrysene | - | Significantly Less Tumorigenic than 5-MeC | - | [3] |
| 6,12-Dimethylchrysene | - | Significantly Less Tumorigenic than 5-MeC | - | [3] |
Note: A direct comparison of all isomers under identical experimental conditions is limited in the available literature. The presented data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental protocols.
Experimental Protocols
The primary experimental model cited for determining the carcinogenicity of dimethylchrysene isomers is the mouse skin tumor initiation-promotion assay .
Objective: To assess the tumor-initiating potential of a chemical.
Animal Model: Typically, strains of mice susceptible to skin carcinogenesis are used, such as SENCAR or CD-1 mice.
Procedure:
-
Initiation Phase:
-
A single, sub-carcinogenic dose of the test compound (e.g., a dimethylchrysene isomer) dissolved in a suitable solvent (e.g., acetone) is topically applied to a shaved area of the mouse's back.
-
Control groups receive the solvent only.
-
-
Promotion Phase:
-
Typically, one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, usually twice a week.
-
This phase continues for a prolonged period, often 20-25 weeks.
-
-
Observation and Data Collection:
-
The mice are monitored regularly for the appearance of skin tumors (papillomas).
-
The number of tumors per mouse and the percentage of mice with tumors are recorded weekly.
-
At the end of the study, tumors are often histologically examined to confirm their nature (e.g., papillomas, squamous cell carcinomas).
-
Signaling Pathways in Dimethylchrysene Carcinogenesis
The carcinogenicity of dimethylchrysene isomers is a multi-step process involving metabolic activation and the dysregulation of key cellular signaling pathways.
Metabolic Activation of Dimethylchrysene
Dimethylchrysenes, like other polycyclic aromatic hydrocarbons (PAHs), are not directly carcinogenic. They require metabolic activation to electrophilic intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired.
Caption: Metabolic activation of dimethylchrysene to its ultimate carcinogenic form.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The metabolic activation of dimethylchrysenes is often initiated by their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] This interaction leads to the upregulation of genes encoding metabolic enzymes like CYP1A1 and CYP1B1.[6][7]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by dimethylchrysene.
Ras Signaling Pathway in Carcinogenesis
Mutations in key oncogenes, such as members of the Ras family, are a critical step in chemical carcinogenesis. The formation of DNA adducts by activated dimethylchrysene metabolites can lead to mutations in genes like HRas, resulting in the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2]
Caption: Ras signaling pathway activation following dimethylchrysene-induced mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. RAS pathway regulation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Aryl hydrocarbon receptor expression is associated with a family history of upper gastrointestinal cancer in a high risk population exposed to aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers [frontiersin.org]
A Comparative Toxicity Analysis: 1,6-Dimethylchrysene vs. Benzo[a]pyrene
A comprehensive review of the toxicological profiles of 1,6-dimethylchrysene and the benchmark polycyclic aromatic hydrocarbon, benzo[a]pyrene, reveals significant differences in their carcinogenic and mutagenic potential. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their toxicity, metabolic activation, and interaction with key biological pathways.
Benzo[a]pyrene (BaP), a well-established Group 1 carcinogen, demonstrates potent tumorigenicity in animal models and significant mutagenic activity. In contrast, available data on this compound (1,6-diMeC) suggests a lower toxicological profile, although comprehensive comparative studies are limited. This guide will delve into the specifics of their comparative toxicity through the lens of key experimental assays.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from pivotal toxicological studies, offering a side-by-side comparison of this compound and benzo[a]pyrene.
| Compound | Dosing Regimen | Tumor Incidence (%) | Mean Tumors per Mouse | Latency (weeks) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Benzo[a]pyrene | 200 nmol, single topical application | 95%[1] | >6[1] | 20[2] |
| Compound | Concentration | Revertant Colonies (per plate) | Mutagenicity Ratio (vs. Control) |
| This compound | Data not available | Data not available | Data not available |
| Benzo[a]pyrene | 8.2 nmoles/plate | Significantly increased | Potent mutagen |
Table 2: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98 with S9 activation). Benzo[a]pyrene is a known mutagen in the Ames test, requiring metabolic activation to induce mutations.[3] Specific mutagenicity data for this compound in the Ames test is not available in the reviewed literature.
| Compound | Dosing | Adduct Level (adducts/10⁸ nucleotides) | Major Adducts Identified |
| This compound | Data not available | Data not available | Data not available |
| Benzo[a]pyrene | 200 nmol, topical application (12h) | 141 ± 37 | (+)-anti-BPDE-N²-dG |
Table 3: Comparative DNA Adduct Formation in Mouse Epidermis. Benzo[a]pyrene is known to form significant levels of DNA adducts in target tissues following metabolic activation.[4][5] The primary adduct is formed from its diol epoxide metabolite binding to guanine. Data on DNA adduct formation for this compound is not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Mouse Skin Carcinogenesis Bioassay
This two-stage carcinogenesis protocol is widely used to assess the tumor-initiating and promoting potential of chemical compounds.[2][6]
1. Animals: Female SENCAR or CD-1 mice, 6-8 weeks old, are used. The dorsal skin of the mice is shaved one week prior to the initiation phase.
2. Initiation: A single topical application of the test compound (e.g., 200 nmol of benzo[a]pyrene) dissolved in a suitable vehicle (e.g., acetone) is applied to the shaved dorsal skin. Control animals receive the vehicle alone.
3. Promotion: Two weeks after initiation, the promotion phase begins. A tumor-promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice a week for a period of 20-26 weeks.
4. Observation and Data Collection: Animals are observed weekly for the appearance of skin papillomas. The number and size of tumors are recorded for each animal. The study is typically terminated after a predetermined period, and skin tumors are histopathologically examined to confirm their nature (e.g., papillomas, squamous cell carcinomas).
5. Data Analysis: Tumor incidence (the percentage of mice with at least one tumor) and tumor multiplicity (the average number of tumors per mouse) are calculated for each group. The time to first tumor appearance (latency) is also recorded.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7][8]
1. Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
2. Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic (like benzo[a]pyrene), a liver homogenate fraction (S9) from Aroclor 1254-induced rats is added to the test system. The S9 mix contains enzymes, primarily cytochrome P450s, that can metabolize pro-mutagens into their active forms.
3. Test Procedure (Plate Incorporation Method):
- The test compound at various concentrations is added to molten top agar containing a trace amount of histidine and biotin.
- The bacterial tester strain and the S9 mix (if required) are also added to the top agar.
- The mixture is poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
4. Data Collection and Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted for each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated plates). A mutagenicity ratio (number of revertants on test plates / number of revertants on control plates) of ≥ 2 is generally considered a positive response.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens.[9][10][11][12]
1. DNA Isolation: DNA is isolated from the target tissue (e.g., mouse epidermis) of animals treated with the test compound.
2. DNA Digestion: The isolated DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the excess of normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.
4. ³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
6. Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Signaling Pathway Involvement: The Aryl Hydrocarbon Receptor (AhR)
The toxicity of many polycyclic aromatic hydrocarbons, including benzo[a]pyrene, is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Upon entering the cell, BaP binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. The ligand-bound AhR then translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes are responsible for the metabolic activation of BaP to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can then form covalent adducts with DNA, leading to mutations and potentially cancer.
Conclusion
The available evidence clearly establishes benzo[a]pyrene as a potent carcinogen and mutagen, with well-characterized mechanisms of action involving metabolic activation via the AhR pathway and subsequent DNA adduct formation. In stark contrast, there is a significant lack of publicly available, direct comparative toxicity data for this compound. While studies on other methylated chrysenes suggest that the positioning of methyl groups is a critical determinant of carcinogenicity, further research is imperative to definitively characterize the toxicological profile of this compound and to accurately assess its risk to human health in comparison to well-studied polycyclic aromatic hydrocarbons like benzo[a]pyrene. Researchers are encouraged to utilize the provided experimental protocols to generate these much-needed comparative data.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of antioxidants and other compounds for antimutagenic properties towards benzo[a]pyrene-induced mutagenicity in strain TA98 of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Multistage chemical carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of several common polycyclic aromatic hydrocarbons (PAHs). While the primary focus was intended to be on 1,6-dimethylchrysene, a comprehensive search of the scientific literature did not yield specific experimental data for its photophysical properties. Therefore, this guide will focus on a selection of well-characterized PAHs: chrysene, pyrene, perylene, and benzo[a]pyrene, offering a valuable resource for understanding the structure-property relationships within this important class of molecules.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical parameters for chrysene, pyrene, perylene, and benzo[a]pyrene, including their absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. These parameters are crucial for applications ranging from the development of fluorescent probes and sensors to understanding the environmental fate and biological activity of these compounds.
| Polycyclic Aromatic Hydrocarbon | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Solvent |
| Chrysene | 250-360[1] | 360-400[1] | 0.12 - 0.23 | ~14 | Cyclohexane |
| Pyrene | 334, 272, 243[2] | 377, 398[3] | 0.32 - 0.65 | 65 - 458[4] | Cyclohexane, DMF |
| Perylene | 434, 410, 388 | 440, 470, 505 | 0.94 | ~5 | Cyclohexane |
| Benzo[a]pyrene | 297, 347, 364, 384 | 403, 427, 454 | 0.1 - 0.5 | 15 - 50 | Cyclohexane |
Experimental Protocols: Measuring Photophysical Properties
The accurate determination of the photophysical properties of PAHs relies on standardized experimental protocols. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.
Fluorescence Quantum Yield Measurement (Comparative Method)
The relative fluorescence quantum yield is a widely used method that compares the fluorescence intensity of a sample to that of a standard with a known quantum yield.[5][6][7]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) and 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90) are common standards.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in a suitable solvent (e.g., spectrograde cyclohexane). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Absorption Spectroscopy: Measure the UV-Vis absorption spectra of all solutions using a spectrophotometer.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Data Analysis: The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
I_x and I_st are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[8]
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the PAH in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true fluorescence lifetime.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a polycyclic aromatic hydrocarbon.
Caption: Experimental workflow for photophysical characterization of PAHs.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1,6-Dimethylchrysene Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like 1,6-dimethylchrysene is critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. While specific cross-validation data for this compound is limited in publicly available literature, this document extrapolates from established methods for the analysis of PAHs, including the parent compound chrysene, to provide a robust comparative framework.
The selection of an analytical method hinges on various factors including sensitivity, selectivity, sample matrix, and throughput. Both HPLC, often coupled with fluorescence (FLD) or diode-array detectors (DAD), and GC-MS are powerful techniques for PAH analysis.[1][2] Cross-validation of these methods is essential to ensure consistency and reliability of analytical results, particularly when transferring methods between laboratories or employing them for regulatory submissions.
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of PAHs, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This method is highly sensitive and selective for fluorescent compounds like many PAHs.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, take a 1-liter sample in a separatory funnel.
-
Extract the sample three times with 50 mL, 30 mL, and 20 mL of dichloromethane by vigorously shaking for 2 minutes each time.[3]
-
Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 5 mL using a vacuum rotary evaporator.[3]
-
The solvent is then exchanged to acetonitrile for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase column designed for PAH analysis is commonly used (e.g., LC-PAH Supelcosil, 25 cm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: Fluorescence detection with wavelength programming to optimize sensitivity for individual PAHs. For compounds like chrysene, excitation and emission wavelengths are set to maximize the response. UV-DAD can also be used in series.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold standard for the determination of a wide range of organic compounds, including PAHs, in complex matrices.[1]
-
Sample Preparation (Ultrasound-Assisted Extraction for Solid Matrices):
-
Weigh 3 g of the homogenized sample (e.g., sediment).
-
Add an internal standard, such as phenanthrene-d10.
-
Extract with 15 mL of a 1:1 (v/v) mixture of acetone and hexane using an ultrasonic bath.[6]
-
Repeat the extraction three times, combining the extracts.
-
The combined extract is filtered through anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.[6]
-
The final extract is reconstituted in a suitable solvent for GC-MS injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column suitable for PAH analysis is used (e.g., 3% OV-17 on Chromosorb W-AW-DCMS).[7]
-
Injector: Splitless injection at a temperature of 280°C.[8]
-
Oven Temperature Program: An initial temperature of 60°C held for 0.5 min, then ramped to 230°C at 3°C/min, and finally to 290°C at 5°C/min and held for 10 minutes.[8]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]
-
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of PAHs. These values provide an indication of the expected performance for this compound analysis.
Table 1: HPLC Method Performance for PAH Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.991 - 0.996[3] |
| Limit of Detection (LOD) | 0.01 - 0.51 µg/L[3] |
| Limit of Quantification (LOQ) | 0.03 - 1.71 µg/L[3] |
| Recovery | 78 - 106%[3] |
| Precision (RSD) | < 15% |
Table 2: GC-MS Method Performance for PAH Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.983 - 0.999[8] |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL[8] |
| Limit of Quantification (LOQ) | 10 ng/L[10] |
| Recovery | 71 - 113%[8][11] |
| Precision (RSD) | 4 - 11%[8] |
Method Comparison and Cross-Validation Workflow
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. HPLC with fluorescence detection generally offers excellent sensitivity for fluorescent PAHs. GC-MS provides high specificity and is well-suited for complex matrices and for the identification of unknown compounds through library searching.
A cross-validation workflow ensures that both methods provide comparable results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid SPE-HPLC determination of the 16 European priority polycyclic aromatic hydrocarbons in olive oils [ricerca.unityfvg.it]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Inter-Laboratory Study on the Quantification of 1,6-Dimethylchrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, such as 1,6-dimethylchrysene, is of significant interest in environmental monitoring, toxicology, and drug development due to their potential carcinogenic properties. This guide provides a comparative overview of the primary analytical methodologies employed for the quantification of this compound, supported by a summary of typical performance data and detailed experimental protocols. While a dedicated inter-laboratory study on this compound is not publicly available, this guide synthesizes data from studies on chrysene and its methylated isomers to offer a valuable comparison for researchers.
Comparison of Analytical Methodologies
The two most prevalent techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Each method presents distinct advantages and limitations in terms of selectivity, sensitivity, and throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection of fluorescent compounds. |
| Selectivity | High selectivity based on both chromatographic retention time and mass spectral data. Co-eluting isomers with identical mass spectra can be challenging to differentiate without high-resolution columns. | Excellent selectivity for fluorescent compounds. The resolution of certain PAH isomers, such as benz[a]anthracene and chrysene, can be better than with GC-MS[1]. |
| Sensitivity (LOD/LOQ) | Generally offers very low limits of detection (LOD) and quantification (LOQ), often in the picogram to femtogram range, especially with techniques like Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS). | Also provides high sensitivity for fluorescent PAHs, with LODs and LOQs typically in the low nanogram to picogram per milliliter range. |
| Precision | Typically demonstrates high precision with Relative Standard Deviations (RSDs) below 10%. | Good precision with RSDs generally within 5-15%. |
| Throughput | Moderate throughput, with typical run times of 20-60 minutes per sample. | Can have higher throughput compared to GC-MS, with modern ultra-high-performance liquid chromatography (UHPLC) systems offering faster analysis times. |
| Challenges | Co-elution of isomers, such as different methylchrysene isomers, can complicate quantification if their mass spectra are very similar[2]. Requires derivatization for non-volatile compounds, though this is not an issue for this compound. | Not all PAHs are naturally fluorescent. Matrix interference can sometimes be an issue, requiring thorough sample cleanup. |
Experimental Workflow and Protocols
The quantification of this compound in a sample matrix typically follows a standardized workflow, from sample preparation to data analysis. The following diagram illustrates a generic experimental protocol applicable to both GC-MS and HPLC-FLD analysis.
Detailed Experimental Protocols:
-
Sample Preparation:
-
Homogenization: Solid samples (e.g., tissue, soil) are homogenized to ensure uniformity. Liquid samples may be filtered.
-
Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated analog like chrysene-d12) is added to the sample to correct for analytical variability and matrix effects.
-
-
Extraction:
-
Solvent Extraction: The homogenized sample is extracted with an appropriate organic solvent (e.g., acetonitrile, hexane, dichloromethane) to isolate the PAHs. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for their efficiency.
-
-
Cleanup:
-
Solid Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., silica, Florisil) to remove interfering compounds from the matrix. The choice of sorbent depends on the sample matrix and the target analytes.
-
-
Concentration and Solvent Exchange:
-
The cleaned extract is concentrated, often under a gentle stream of nitrogen, to a small volume. The solvent may be exchanged to one that is more compatible with the analytical instrument.
-
-
Instrumental Analysis:
-
GC-MS: The final extract is injected into the GC-MS system. The separation of this compound from its isomers is a critical step, often requiring a long capillary column with a specific stationary phase. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the molecular ion of this compound.
-
HPLC-FLD: The extract is injected into the HPLC system. A reverse-phase column (e.g., C18) is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile) as the mobile phase. The fluorescence detector is set to the optimal excitation and emission wavelengths for this compound.
-
-
Quantification and Data Analysis:
-
Calibration: A calibration curve is generated using a series of standard solutions of this compound of known concentrations.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area (or height) to that of the internal standard and referencing the calibration curve.
-
Quality Control: Quality control samples, such as blanks, duplicates, and spiked samples, are analyzed alongside the study samples to ensure the accuracy and precision of the results.
-
Challenges in the Analysis of this compound:
A primary challenge in the quantification of this compound is its separation from other dimethylchrysene isomers. The elution order and resolution of these isomers can be highly dependent on the chromatographic conditions, including the choice of stationary phase and temperature program in GC, or the column and mobile phase in HPLC. The synthesis of pure analytical standards for each isomer is crucial for accurate identification and quantification[3].
References
A Practical Guide to Confirming the Structure of 1,6-Dimethylchrysene Metabolites Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 1,6-dimethylchrysene metabolites. While mass spectrometry is a powerful tool for determining molecular weight and elemental composition, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure, making it the gold standard for unambiguous structural confirmation. This guide will walk you through the experimental workflow, from metabolite synthesis to NMR data interpretation, and provide the necessary tools to apply these methods in your own research.
Metabolic Activation of this compound
Polycyclic aromatic hydrocarbons (PAHs) like this compound undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates that can bind to cellular macromolecules. A key metabolic pathway involves the formation of dihydrodiol epoxides. The expected metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic activation pathway of this compound.
Experimental Protocols
Synthesis of this compound Metabolite Standards
Unambiguous structural confirmation of metabolites identified in biological matrices relies on comparison with authentic, chemically synthesized standards. A general protocol for the synthesis of a trans-dihydrodiol metabolite of this compound is as follows:
-
Oxidation: The parent PAH, this compound, is first oxidized to a mixture of arene oxides using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).
-
Hydrolysis: The resulting arene oxides are then hydrolyzed to the corresponding trans-dihydrodiols. This can be achieved under acidic or enzymatic (e.g., epoxide hydrolase) conditions.
-
Purification: The synthesized dihydrodiols are purified from the reaction mixture using techniques such as column chromatography and recrystallization.
-
Structure Verification: The structure of the purified standard is confirmed using a combination of mass spectrometry and, most importantly, a full suite of NMR experiments.
NMR Spectroscopic Analysis
High-resolution NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. The following is a standard workflow for analyzing a purified potential metabolite of this compound:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.
-
Data Presentation: A Comparative Analysis
While mass spectrometry can provide the molecular formula of a metabolite, it often cannot distinguish between isomers. NMR, on the other hand, provides detailed structural information that allows for the unambiguous identification of a specific isomer.
| Analytical Technique | Information Provided | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Does not provide detailed structural connectivity or stereochemistry. Isomeric compounds cannot be distinguished without fragmentation analysis and comparison to standards. |
| ¹H NMR | Number and type of protons, proton connectivity (through coupling). | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Low natural abundance of ¹³C results in lower sensitivity. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of the carbon skeleton and attached protons. | Requires more sample and longer acquisition times. |
| 2D NMR (NOESY) | Spatial proximity of protons, crucial for stereochemical assignment. | Interpretation can be complex. |
Hypothetical NMR Data for a this compound-dihydrodiol Metabolite
The following table presents hypothetical ¹H and ¹³C NMR chemical shift ranges for a representative trans-dihydrodiol metabolite of this compound. These ranges are based on known values for chrysene and its derivatives and serve as a guide for what to expect during analysis.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 135 |
| Dihydrodiol Protons (CH-OH) | 4.5 - 5.5 | 65 - 75 |
| Methyl Protons (CH₃) | 2.0 - 2.5 | 15 - 25 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for confirming the structure of a this compound metabolite using NMR spectroscopy.
Caption: Experimental workflow for metabolite structure confirmation.
A Researcher's Guide to Computational Benchmarks for the Electronic Structure of 1,6-Dimethylchrysene and Related Polycyclic Aromatic Hydrocarbons
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational methods used to determine the electronic structure of 1,6-dimethylchrysene and other polycyclic aromatic hydrocarbons (PAHs). Sourced from recent benchmark studies, this document offers a detailed look at various computational protocols and their performance, supported by quantitative data.
The study of the electronic properties of PAHs like this compound is crucial for applications ranging from organic electronics to drug development. Computational chemistry offers a powerful toolkit to investigate these properties, but the accuracy of the results is highly dependent on the chosen methodology. This guide compares common computational approaches, providing insights into their relative performance for predicting key electronic structure parameters.
Comparative Analysis of Computational Methods
The selection of a computational method is a critical step that influences the accuracy and computational cost of the study. Density Functional Theory (DFT) is a widely used approach for studying the electronic structure of medium to large-sized molecules like PAHs. Various functionals and basis sets are available, each with its own strengths and weaknesses.
| Method | Basis Set | Key Findings | Reference |
| B3LYP-D3 | def2-TZVPP | Showed smaller deviations in highest occupied molecular orbital (HOMO) energy levels and the highest consistency with experimental absorption and emission wavelengths for chrysene derivatives.[1] | |
| r²SCAN-3c | --- | A meta-GGA functional that can provide reliable geometries and electronic properties. | [1] |
| B3LYP | 6-31+G(d) | Known to predict frontier orbital energies with reasonable accuracy for PAHs.[2][3] | |
| PM7 | --- | A semi-empirical method used for geometry optimization and to verify trends in HOMO-LUMO gaps.[2] |
Experimental and Computational Protocols
The following section details the typical methodologies employed in computational studies of PAHs, providing a framework for designing and interpreting such investigations.
Geometry Optimization
Accurate prediction of the molecular geometry is the foundation for reliable electronic structure calculations. A common protocol involves:
-
Initial Structure Generation: A 3D structure of the molecule is generated.
-
Pre-optimization: A less computationally expensive method, such as a semi-empirical method (e.g., PM7), can be used for an initial optimization.[2]
-
Final Optimization: A more robust method, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-31+G(d)), is used for the final geometry optimization until a stationary point on the potential energy surface is reached.[2][3]
Calculation of Electronic Properties
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO gap is an indicator of chemical reactivity and is often used to estimate the band gap in organic semiconductors.[2]
-
Ionization Potential (IP) and Electron Affinity (EA): These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are important for understanding charge transport characteristics.[2]
-
Excited States and UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum.[4]
Computational Workflow for Electronic Structure Analysis
The following diagram illustrates a typical workflow for the computational study of the electronic structure of a molecule like this compound.
Caption: A generalized workflow for computational electronic structure analysis.
Conclusion
The computational investigation of the electronic structure of this compound and related PAHs is a multifaceted process. The choice of computational method and basis set significantly impacts the accuracy of the predicted properties. This guide highlights that methods like B3LYP-D3/def2-TZVPP have shown good agreement with experimental data for chrysene derivatives.[1] For broader studies on PAHs, B3LYP/6-31+G(d) is a well-established method for determining frontier orbital energies.[2][3] Researchers should carefully consider the specific goals of their study and the available computational resources when selecting a protocol. By following a systematic workflow and benchmarking against available experimental data, computational chemistry can provide valuable insights into the electronic behavior of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 1,6-Dimethylchrysene and its Parent Compound, Chrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 1,6-dimethylchrysene and its parent polycyclic aromatic hydrocarbon (PAH), chrysene. While data directly comparing the two compounds is limited, this document synthesizes available information on their carcinogenic and mutagenic potential, as well as their interaction with key biological pathways.
Executive Summary
Quantitative Bioactivity Data
Due to a lack of studies directly comparing the bioactivity of this compound and chrysene, a quantitative comparison table cannot be fully populated. The following table summarizes the available data and highlights the existing data gaps.
| Biological Activity | Chrysene | This compound | Data Source(s) |
| Tumor-Initiating Activity | Weak initiator; produced tumors in 60% of mice (2.1 tumors per mouse) in one study. | Significantly less tumorigenic than 5-methylchrysene. Direct quantitative comparison to chrysene is not available. | [1][2] |
| Mutagenicity (Ames Test) | Positive with metabolic activation. | Data not available. | [3] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Activates AhR, leading to downstream gene expression (e.g., CYP1A1, CYP1A2, CYP1B1). | Data not available. | [4][5] |
Carcinogenicity and Tumorigenicity
Chrysene: Classified as a probable human carcinogen, chrysene has demonstrated weak carcinogenic and tumor-initiating properties in various animal studies.[2][6] Its carcinogenic mechanism is primarily attributed to its metabolic activation into reactive diol epoxides in the "bay region" of the molecule. These metabolites can covalently bind to DNA, leading to mutations and the initiation of cancer.
This compound: Direct and comprehensive studies on the carcinogenicity of this compound are limited. However, a study comparing the tumor-initiating activities of several dimethylchrysene isomers found that this compound was significantly less tumorigenic than 5-methylchrysene. While this does not provide a direct comparison to chrysene, it suggests that the position of the methyl groups plays a crucial role in determining the carcinogenic potential of chrysene derivatives.
Metabolic Activation and Signaling Pathways
The bioactivation of chrysene is a critical determinant of its carcinogenicity. The metabolic pathway involves cytochrome P450 enzymes, which oxidize chrysene to form epoxides. These are then hydrolyzed to dihydrodiols, which are further epoxidized to form the ultimate carcinogenic diol epoxides.
A key signaling pathway implicated in the toxicity of chrysene is the Aryl Hydrocarbon Receptor (AhR) pathway. Chrysene binds to and activates the AhR, a ligand-activated transcription factor. This activation leads to the translocation of the AhR complex to the nucleus and the subsequent up-regulation of genes involved in xenobiotic metabolism, such as CYP1A1, CYP1A2, and CYP1B1. This can, in turn, enhance the metabolic activation of chrysene itself. The ability of this compound to activate the AhR has not been extensively studied.
Caption: Generalized metabolic activation and AhR signaling pathway for chrysene.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are crucial for the interpretation and replication of findings. Below are generalized protocols for the tumor initiation assay on mouse skin and the Ames test for mutagenicity.
Tumor Initiation Assay on Mouse Skin (General Protocol)
This assay is widely used to evaluate the carcinogenic potential of chemical compounds.
-
Animal Model: Typically, female CD-1 or SENCAR mice, 7-9 weeks old, are used. The dorsal skin of the mice is shaved a few days before the initiation phase.
-
Initiation: A single topical application of the test compound (e.g., chrysene or this compound) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved area. A range of doses is typically tested.
-
Promotion: Approximately one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 20-30 weeks.
-
Observation and Data Collection: The mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and skin tissues are collected for histopathological examination to confirm the nature of the tumors (e.g., papillomas, carcinomas).
Caption: Workflow for a typical mouse skin tumor initiation assay.
Ames Test (Salmonella typhimurium Reverse Mutation Assay) (General Protocol)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used (e.g., TA98, TA100, TA1535, TA1537). These strains have different types of mutations in the histidine operon.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is necessary because many compounds, including PAHs, are not mutagenic themselves but are converted to mutagens by metabolism.
-
Exposure: The test compound, the bacterial strain, and the S9 mix (if used) are combined in a test tube.
-
Plating: The mixture is then poured onto a minimal glucose agar plate that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to a histidine prototrophic state will be able to grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.
Caption: General workflow for the Ames test.
Conclusion
The available scientific literature indicates that chrysene possesses weak carcinogenic and mutagenic properties, which are mediated through metabolic activation and interaction with the AhR signaling pathway. While direct comparative data for this compound is scarce, the existing evidence suggests it is significantly less tumorigenic than other methylated chrysene derivatives, implying a potentially lower bioactivity compared to its parent compound, chrysene. Further research is required to provide a definitive quantitative comparison of the bioactivity of this compound and chrysene, particularly concerning their mutagenicity and their ability to activate the Aryl Hydrocarbon Receptor.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl-hydrocarbon receptor activation regulates constitutive androstane receptor levels in murine and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 1,6-Dimethylchrysene as a Biomarker for PAH Exposure: A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs), a class of widespread environmental pollutants with significant carcinogenic potential, is crucial for understanding and mitigating their health risks. While 1-hydroxypyrene is the current "gold standard" urinary biomarker for recent PAH exposure, the diverse nature of PAH mixtures necessitates the exploration of additional, specific biomarkers. This guide provides a comparative evaluation of 1,6-dimethylchrysene, a component of some PAH mixtures, as a potential biomarker, drawing on experimental data from structurally related compounds to assess its promise and identify key areas for future research.
Performance Comparison: this compound vs. Alternative Biomarkers
Direct comparative data for this compound is limited in the current scientific literature. Therefore, this table contrasts the established biomarker, 1-hydroxypyrene, with what can be inferred about this compound based on studies of other methylated PAHs.
| Feature | 1-Hydroxypyrene (Established Biomarker) | This compound (Potential Biomarker) | Other Methylated PAH Metabolites (e.g., Phenanthrene-2-carboxylic acid) |
| Parent Compound | Pyrene | This compound | Methylated Phenanthrenes |
| Common Sources | Combustion of organic materials (e.g., tobacco smoke, grilled food, diesel exhaust) | Likely similar to other PAHs, potentially enriched in specific petrogenic or pyrogenic sources | Petrogenic and pyrogenic sources |
| Metabolism | Rapidly metabolized to 1-hydroxypyrene and its glucuronide and sulfate conjugates. | Expected to undergo metabolism by cytochrome P450 enzymes to form hydroxylated and dihydrodiol metabolites. | Metabolized to carboxylic acids and hydroxylated derivatives.[1][2] |
| Biological Matrix | Urine | Urine, Feces, Blood (as parent compound or metabolites) | Urine |
| Analytical Methods | HPLC with fluorescence detection, GC-MS | GC-MS, HPLC-MS/MS (anticipated) | GC-MS, HPLC-MS/MS |
| Specificity | Good general biomarker for total PAH exposure. | Potentially a specific marker for exposure to dimethylchrysenes. | Can be specific to the parent methylated PAH.[1][2] |
| Carcinogenicity | Parent compound (pyrene) is not classified as a human carcinogen. | Weakly tumorigenic in mouse skin studies.[3] | Varies depending on the specific compound. |
| Current Status | Widely accepted and used in human biomonitoring studies. | Research is in a nascent stage; not currently used as a biomarker. | Emerging research suggests utility as source-specific biomarkers.[1][2] |
Experimental Protocols: Methodologies for PAH Biomarker Analysis
While a specific, validated protocol for this compound metabolite analysis is not yet established, the following methodologies for related compounds provide a framework for its potential detection and quantification.
Sample Preparation: QuEChERS-Based Extraction for PAHs
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of PAHs from biological matrices like seafood, and can be adapted for blood or tissue samples.
-
Homogenization: Homogenize the sample with water.
-
Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the homogenate.
-
Centrifugation: Shake vigorously and centrifuge to separate the layers.
-
Cleanup (if necessary): The acetonitrile layer containing the PAHs can be further cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like C18 and primary secondary amine (PSA) to remove interfering substances.
-
Solvent Exchange: The final extract is typically exchanged into a solvent compatible with the analytical instrument.
Analytical Determination: HPLC with Fluorescence Detection (HPLC-FLD)
This is a common method for the analysis of hydroxylated PAH metabolites in urine.
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites back to their free hydroxylated forms.
-
Solid-Phase Extraction (SPE): The deconjugated sample is passed through an SPE cartridge (e.g., C18) to extract the hydroxylated PAHs.
-
Elution: The analytes are eluted from the SPE cartridge with an organic solvent.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase of acetonitrile and water is typically used to separate the different hydroxylated PAHs.
-
Fluorescence Detection: The separated analytes are detected by a fluorescence detector set at specific excitation and emission wavelengths for each compound.
Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of PAHs and their metabolites.
-
Derivatization: For hydroxylated metabolites, a derivatization step (e.g., silylation) is often required to make them more volatile for GC analysis.
-
Gas Chromatography: The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column.
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Visualizing the Science: Pathways and Workflows
Proposed Metabolic Activation Pathway of this compound
Based on the metabolism of other methylated chrysenes, this compound is likely metabolized by cytochrome P450 enzymes, leading to the formation of reactive diol epoxides that can bind to DNA, a critical step in chemical carcinogenesis.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow for Biomarker Evaluation
The evaluation of a new PAH biomarker like this compound would follow a structured experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scholars@Duke publication: Field Evaluation of a Potential Exposure Biomarker of Methylated Polycyclic Aromatic Hydrocarbons: Association between Urinary Phenanthrene-2-carboxylic Acid and Personal Exposure to 2-Methylphenanthrene [scholars.duke.edu]
Safety Operating Guide
Proper Disposal of 1,6-Dimethylchrysene: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance for the safe and compliant disposal of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, like many PAHs, is classified as a hazardous waste, and its disposal is regulated.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use absorbent materials to contain the spill, and dispose of the contaminated materials as hazardous waste. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste.[1] This will prevent cross-contamination and ensure proper disposal.
Disposal Procedures
The primary and most recommended method for the disposal of this compound and other PAHs is incineration at a licensed hazardous waste facility.[2][3] This method ensures the complete destruction of the compound.
Operational Plan:
-
Waste Collection:
-
Collect solid this compound waste in a designated, clearly labeled, and sealed container.
-
For solutions containing this compound, use a compatible, leak-proof container. Avoid mixing with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will have established procedures with certified hazardous waste disposal vendors.
-
Quantitative Data for PAH Disposal Methods
The following table summarizes key quantitative parameters for common PAH disposal methods. Note that these are general guidelines for PAHs, and specific parameters for this compound should be determined in consultation with a certified disposal facility.
| Disposal Method | Key Parameter | Value | Reference |
| Incineration | |||
| Rotary Kiln | Temperature Range | 820 to 1,600 °C | [2] |
| Residence Time (Solids) | Hours | [2] | |
| Fluidized-Bed | Temperature Range | 450 to 980 °C | [2] |
| Residence Time (Solids) | Longer than liquids/gases | [2] | |
| Liquid Injection | Temperature Range | 650 to 1,600 °C | [2] |
| Residence Time | 0.1 to 2 seconds | [2] | |
| Chemical Oxidation | Oxidizing Agents | Concentrated sulfuric acid, potassium dichromate, potassium permanganate | [2] |
| Landfill Disposal | Pre-treatment | Often requires stabilization or encapsulation | This method is generally less preferred for pure compounds and is more applicable to contaminated soils.[3] |
Detailed Experimental Protocol: Laboratory-Scale Waste Neutralization (for Contaminated Materials)
This protocol outlines a general procedure for the chemical oxidation of small amounts of this compound-contaminated labware (e.g., glassware). This should only be performed by trained personnel in a controlled laboratory setting and in accordance with all safety regulations.
Materials:
-
This compound-contaminated item(s)
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker)
-
Sodium bisulfite (NaHSO3) solution for quenching
-
pH meter or pH paper
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the contaminated item in a suitable reaction vessel.
-
Oxidation: Slowly add a solution of potassium permanganate and concentrated sulfuric acid to the vessel. The concentration and volume will depend on the amount of contamination. The mixture should be stirred gently.
-
Reaction: Allow the reaction to proceed for a sufficient time to ensure complete oxidation of the PAH. This may be indicated by a color change.
-
Quenching: Carefully quench the reaction by slowly adding a sodium bisulfite solution until the purple color of the permanganate disappears. This indicates that the excess oxidizing agent has been neutralized.
-
Neutralization: Check the pH of the solution and neutralize it with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
Disposal: The final solution should be disposed of as hazardous waste according to institutional guidelines.
Disposal Workflow
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 1,6-dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) reasonably anticipated to be a human carcinogen. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Communication
-
Primary Hazards: Carcinogenicity, mutagenicity.
-
Routes of Exposure: Inhalation of aerosols, dermal absorption (skin contact), and ingestion.[1]
-
Health Effects: Long-term exposure to PAHs is associated with an increased risk of cancer.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering and administrative controls.[3][4][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully fastened lab coat | Not generally required if containers remain sealed |
| Weighing (powder) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Disposable solid-front lab coat or gown, disposable sleeve covers | N95 respirator or higher, used within a chemical fume hood[6] |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Disposable solid-front lab coat or gown, disposable sleeve covers | Not generally required if performed in a certified chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Fully fastened lab coat | Not generally required if performed in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable solid-front lab coat or gown, disposable sleeve covers | N95 respirator if handling contaminated solid waste outside of a fume hood |
Operational Plan: Step-by-Step Handling Procedures
3.1. Designated Work Area
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[6][7]
-
The designated area should be clearly marked with a warning sign, for instance: "DANGER: this compound IN USE. CARCINOGEN. AUTHORIZED PERSONNEL ONLY."[6]
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any spills.[1][7]
3.2. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials. The storage location should be within a designated and labeled area for carcinogens.[7]
3.3. Weighing the Compound (Solid Form)
-
Preparation: Don all required PPE for handling potent compounds (see table above).
-
Containment: Perform all weighing operations within a certified chemical fume hood to minimize the risk of inhaling airborne particles.[6][7]
-
Procedure:
-
Place a tared, sealable container on the balance.
-
Carefully transfer the desired amount of this compound to the container.
-
Seal the container before removing it from the balance.
-
-
Cleanup: Decontaminate the balance and surrounding surfaces after weighing.
3.4. Preparing Solutions
-
Preparation: Don appropriate PPE for handling solutions.
-
Containment: All solution preparation must be carried out in a certified chemical fume hood.[7]
-
Procedure:
-
Cleanup: Decontaminate all glassware and equipment used in the process immediately after use.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste:
-
Includes contaminated gloves, absorbent paper, disposable lab coats, and any other solid materials that have come into contact with this compound.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Decontamination:
-
Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone) to remove the PAH, followed by a thorough wash with soap and water. The solvent rinse must be collected as hazardous waste.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. google.com [google.com]
- 3. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 4. safety-international.com [safety-international.com]
- 5. Hierarchy of Controls [cdc.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. jefferson.edu [jefferson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
